Valemetostat tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBKGJUYSLVFPF-RRKMXGHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809336-93-3 | |
| Record name | Valemetostat tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALEMETOSTAT TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79I7X5II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: The Core Mechanism of Action of Valemetostat Tosylate in Hematological Malignancies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Valemetostat tosylate (DS-3201b) is a first-in-class, orally bioavailable, potent, and selective dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through trimethylation of histone H3 at lysine 27 (H3K27me3). In various hematological malignancies, dysregulation of EZH1 and EZH2 activity contributes to oncogenesis by silencing tumor suppressor genes. This compound reverses this epigenetic silencing, leading to anti-tumor effects. This technical guide provides a comprehensive overview of its mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of key pathways.
Core Mechanism of Action: Dual Inhibition of EZH1 and EZH2
This compound's primary mechanism of action is the competitive inhibition of the S-adenosyl-L-methionine (SAM)-binding pocket of both EZH1 and EZH2. This dual inhibition is critical, as EZH1 can compensate for the loss of EZH2 function, a potential mechanism of resistance to EZH2-selective inhibitors. By inhibiting both enzymes, valemetostat leads to a robust and sustained reduction in global H3K27me3 levels. This decrease in the repressive H3K27me3 mark results in the reactivation of previously silenced tumor suppressor genes, which in turn induces cell cycle arrest, apoptosis, and differentiation in malignant cells.[1]
Caption: Mechanism of action of this compound.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Cell Line | IC50 (nM) | Reference |
| EZH1 | - | 2.3 | Honma et al., Cancer Sci, 2017 |
| EZH2 | - | 1.4 | Honma et al., Cancer Sci, 2017 |
| KARPAS-422 (GCB-DLBCL) | H3K27me3 reduction | 4.9 | Honma et al., Cancer Sci, 2017 |
| Pfeiffer (GCB-DLBCL) | H3K27me3 reduction | 1.8 | Honma et al., Cancer Sci, 2017 |
Table 2: Clinical Efficacy of this compound in Hematological Malignancies
| Malignancy | Study | N | ORR (%) | CR (%) | PR (%) | Median DOR |
| Relapsed/Refractory ATL | NCT04102150 | 25 | 48 | 20 | 28 | Not Reached |
| Relapsed/Refractory PTCL | VALENTINE-PTCL01 | 119 | 43.7 | 14.3 | 29.4 | 11.9 months |
ATL: Adult T-cell Leukemia/Lymphoma; PTCL: Peripheral T-cell Lymphoma; N: Number of patients; ORR: Overall Response Rate; CR: Complete Response; PR: Partial Response; DOR: Duration of Response.
Experimental Protocols
EZH1/2 Enzymatic Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against EZH1 and EZH2.
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Methodology (adapted from Honma et al., Cancer Sci, 2017):
-
Reaction Mixture: Prepare a reaction mixture containing 100 mmol/L Tris-HCl (pH 8.0), 1 µg PRC2 complex (EZH1 or EZH2), 0.1 mg/mL bovine serum albumin, 1 mmol/L dithiothreitol, and 2 µg HeLa oligonucleosomes.
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Compound Addition: Add varying concentrations of this compound dissolved in DMSO.
-
Initiation: Start the reaction by adding 0.4 µCi of S-[methyl-3H]-adenosyl-L-methionine.
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Incubation: Incubate the mixture at 25°C for 1 hour.
-
Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the paper three times with 50 mmol/L NaHCO3 (pH 9.0).
-
Measurement: Measure the radioactivity incorporated into the histone substrate using a liquid scintillation counter.
-
Analysis: Calculate IC50 values using a four-parameter logistic regression model.
-
Cell-Based H3K27me3 Inhibition Assay
-
Objective: To quantify the reduction of H3K27me3 in cancer cell lines upon treatment with this compound.
-
Methodology (adapted from Honma et al., Cancer Sci, 2017):
-
Cell Culture: Plate hematological malignancy cell lines (e.g., KARPAS-422) in 96-well plates and culture overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
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Lysis: Lyse the cells and extract histones according to the manufacturer's protocol of a histone extraction kit.
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ELISA: Quantify H3K27me3 levels using a specific ELISA kit. Briefly:
-
Coat a 96-well plate with a capture antibody against total histone H3.
-
Add the histone extracts and incubate.
-
Wash and add a detection antibody specific for H3K27me3 conjugated to horseradish peroxidase (HRP).
-
Wash and add TMB substrate.
-
Stop the reaction and measure absorbance at 450 nm.
-
-
Normalization: Normalize the H3K27me3 signal to the total histone H3 signal.
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Analysis: Calculate IC50 values based on the dose-response curve.
-
References
Dual EZH1/EZH2 Inhibition: A Technical Guide to Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of dual EZH1/EZH2 inhibition, a promising epigenetic therapeutic strategy in oncology. We will delve into the molecular mechanisms, signaling pathways, and experimental data that underpin this approach, providing a comprehensive resource for professionals in the field.
The Core Machinery: EZH1, EZH2, and the PRC2 Complex
Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] This multi-protein complex is a crucial epigenetic regulator, primarily responsible for mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27me1/2/3).[1][2] The trimethylation of H3K27 (H3K27me3) is a hallmark of facultative heterochromatin, leading to chromatin compaction and transcriptional repression of target genes.[1][2][3] The core components of the PRC2 complex are EZH1 or EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[1]
While both EZH1 and EZH2 are histone methyltransferases (HMTs), they exhibit distinct characteristics:
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Expression Patterns: EZH2 expression is tightly linked to cell proliferation and is highly expressed during embryonic development and in actively dividing cells.[4] In contrast, EZH1 is more ubiquitously expressed, with relatively consistent and low levels throughout development, becoming more prominent in the post-developmental stage.[4][5]
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Catalytic Activity: In the context of the PRC2 complex, EZH2 demonstrates significantly higher catalytic activity than EZH1.[1][4] This higher activity is crucial for restoring H3K27 methylation after cell division.[5]
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Function: PRC2/EZH2 is essential for maintaining the levels of H3K27me2 and H3K27me3 in undifferentiated cells.[1] PRC2/EZH1, on the other hand, has a higher nucleosome and DNA binding activity and plays a key role in chromatin compaction, independent of its catalytic activity.[1][4][5]
Dysregulation of PRC2 activity, often through gain-of-function mutations or overexpression of EZH2, is implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors.[5][6][7] This aberrant activity leads to altered global H3K27 methylation, resulting in the silencing of tumor suppressor genes and the activation of oncogenes, thereby promoting carcinogenesis.[5][8]
The Rationale for Dual Inhibition
While selective EZH2 inhibitors like tazemetostat have shown clinical efficacy, particularly in cancers with EZH2 gain-of-function mutations, the rationale for dual EZH1/EZH2 inhibition stems from the functional redundancy and compensatory mechanisms of EZH1.[5][9]
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Compensatory Role of EZH1: Upon selective inhibition of EZH2, EZH1 can form a functional PRC2 complex and partially compensate for the loss of EZH2 activity, maintaining H3K27 methylation at some gene loci.[9][10] This can lead to incomplete gene reactivation and ultimately, drug resistance. In some cases of EZH2 loss-of-function, EZH1 is essential for the development of malignancies.[11]
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Broader Efficacy: Dual inhibition of both EZH1 and EZH2 leads to a more profound and sustained reduction of H3K27me3 levels compared to selective EZH2 inhibition.[12][13] This can result in a more robust reactivation of tumor suppressor genes and greater anti-tumor efficacy.[13]
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Overcoming Resistance: In some contexts, resistance to EZH2 inhibitors can arise through mutations that decrease inhibitor binding.[14] Dual inhibitors, by targeting both catalytic subunits, may offer a strategy to overcome or delay the development of such resistance.
Preclinical studies have demonstrated that dual EZH1/2 inhibitors can exhibit superior anti-proliferative effects against cancer cell lines compared to EZH2-selective inhibitors.[13][15]
Mechanism of Action of Dual EZH1/EZH2 Inhibitors
Dual EZH1/EZH2 inhibitors are small molecules designed to target the catalytic SET domain of both enzymes. They typically act as competitive inhibitors of the S-adenosyl methionine (SAM) cofactor, which is the methyl donor for the histone methylation reaction. By blocking the binding of SAM, these inhibitors prevent the methylation of H3K27.
The downstream consequences of dual EZH1/EZH2 inhibition include:
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Reduction in H3K27 Methylation: A global decrease in H3K27me1, H3K27me2, and H3K27me3 levels.[12][16]
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Chromatin Remodeling: The reduction in the repressive H3K27me3 mark leads to a more open chromatin structure.[8]
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Reactivation of Gene Expression: This altered epigenetic landscape facilitates the re-expression of previously silenced genes, including critical tumor suppressor genes.[8][12]
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Induction of Apoptosis and Cell Cycle Arrest: The reactivation of tumor suppressor genes can halt cancer cell proliferation and induce programmed cell death (apoptosis).[8][17]
Quantitative Data on EZH1/EZH2 Inhibitors
The following tables summarize key quantitative data for representative EZH1/EZH2 inhibitors.
Table 1: In Vitro Potency of EZH1/EZH2 Inhibitors
| Inhibitor | Target(s) | IC50 (EZH1) | IC50 (EZH2) | Cell-based H3K27me3 Inhibition (IC50) | Reference(s) |
| Valemetostat (DS-3201) | EZH1/EZH2 | 10.0 nM | 6.0 nM | Not specified | [12] |
| UNC1999 | EZH1/EZH2 | Not specified | Not specified | Not specified | [18][19] |
| OR-S1 | EZH1/EZH2 | 21 nM | 24 nM | 0.55 nM (HCT116 cells) | [13] |
| OR-S2 | EZH1/EZH2 | 23 nM | 16 nM | 0.62 nM (HCT116 cells) | [13] |
| Tazemetostat (EPZ-6438) | EZH2 | >10,000 nM | 2.5 nM | Not specified | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Clinical Efficacy of EZH2 and Dual EZH1/2 Inhibitors in Hematological Malignancies
| Drug | Target(s) | Cancer Type | Overall Response Rate (ORR) | Reference(s) |
| Tazemetostat | EZH2 | Follicular Lymphoma (EZH2 mutant) | 69% | [20] |
| Tazemetostat | EZH2 | Follicular Lymphoma (EZH2 wild-type) | 35% | [20] |
| Tazemetostat | EZH2 | Epithelioid Sarcoma | 15% | [21] |
| Valemetostat | EZH1/EZH2 | Adult T-cell Leukemia/Lymphoma (ATL) | Approved in Japan; specific ORR data from pivotal trials should be consulted. | [19][22] |
| Valemetostat | EZH1/EZH2 | Peripheral T-cell Lymphoma (PTCL) | Approved in Japan; specific ORR data from pivotal trials should be consulted. | [22][23] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and a general experimental workflow for evaluating EZH1/2 inhibitors.
Caption: PRC2 Signaling and Inhibition Pathway.
Caption: Experimental Workflow for EZH1/2 Inhibitor Evaluation.
Methodologies for Key Experiments
Detailed protocols for the following key experiments are essential for research in this area.
A. Histone Methyltransferase (HMT) Assay (In Vitro)
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Objective: To determine the IC50 values of inhibitors against EZH1 and EZH2.
-
Principle: This assay measures the transfer of a methyl group from a donor (e.g., radiolabeled S-adenosyl-L-[methyl-³H]-methionine) to a histone substrate by the purified PRC2 complex.
-
General Protocol:
-
Recombinant PRC2 complexes (containing either EZH1 or EZH2) are incubated with a histone H3 substrate (e.g., recombinant H3 or nucleosomes).
-
The reaction is initiated by adding the methyl donor, S-adenosyl-L-methionine (SAM), often in a radiolabeled form.
-
The inhibitor is added at various concentrations to the reaction mixture.
-
After incubation, the reaction is stopped, and the incorporation of the methyl group into the histone substrate is quantified, typically using scintillation counting or filter-binding assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
B. Western Blot for H3K27me3 Levels (Cell-based)
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Objective: To assess the effect of inhibitors on global H3K27me3 levels in cells.
-
Principle: This immunoassay uses specific antibodies to detect the levels of H3K27me3 and total histone H3 (as a loading control) in cell lysates.
-
General Protocol:
-
Cancer cells are treated with the inhibitor at various concentrations for a defined period (e.g., 48-96 hours).
-
Cells are harvested, and whole-cell lysates or histone extracts are prepared.
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Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for H3K27me3 and total H3.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified to determine the relative change in H3K27me3 levels.
-
C. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
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Objective: To identify the genomic regions where H3K27me3 is enriched and how this is altered by inhibitor treatment.
-
Principle: This technique allows for the genome-wide mapping of protein-DNA interactions.
-
General Protocol:
-
Cells are treated with the inhibitor or a vehicle control.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific to H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark.
-
The cross-links are reversed, and the associated DNA is purified.
-
The purified DNA is then sequenced, and the reads are mapped to the genome to identify regions of H3K27me3 enrichment.
-
Bioinformatic analysis is performed to compare H3K27me3 occupancy between treated and control samples.
-
D. Cell Proliferation and Viability Assays
-
Objective: To evaluate the anti-proliferative and cytotoxic effects of the inhibitors on cancer cells.
-
Principle: Various assays measure different aspects of cell health, such as metabolic activity (MTT, MTS), ATP content (CellTiter-Glo), or cell number.
-
General Protocol (Example using MTT):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The inhibitor is added at a range of concentrations.
-
After a defined incubation period (e.g., 3-7 days), MTT reagent is added to the wells.
-
Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a plate reader.
-
The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50.
-
E. In Vivo Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
-
General Protocol:
-
Cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The inhibitor is administered to the treatment group (e.g., orally or by injection) according to a defined schedule and dose.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
The overall health and body weight of the mice are monitored to assess toxicity.
-
Clinical Significance and Future Directions
Dual EZH1/EZH2 inhibition represents a significant advancement in epigenetic therapy. The approval of valemetostat in Japan for the treatment of adult T-cell leukemia/lymphoma and peripheral T-cell lymphoma validates this approach.[22]
Future research and development in this area are focused on:
-
Combination Therapies: Exploring the synergistic effects of dual EZH1/2 inhibitors with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapy.[18][24] For instance, combining EZH1/2 inhibitors with DNMT inhibitors has shown promise in colon cancer.[16]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to dual EZH1/2 inhibition.
-
Expansion to Other Malignancies: Investigating the efficacy of these inhibitors in a broader range of cancers, including both hematological and solid tumors.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms by which tumors may develop resistance to dual EZH1/2 inhibitors to devise strategies to overcome it.
References
- 1. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 2. The role of EZH1 and EZH2 in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRC2: an epigenetic multiprotein complex with a key role in the development of rhabdomyosarcoma carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 9. 10xgenomics.com [10xgenomics.com]
- 10. Frontiers | Enhancer of zeste homolog 1/2 dual inhibitor valemetostat outperforms enhancer of zeste homolog 2-selective inhibitors in reactivating latent HIV-1 reservoirs ex vivo [frontiersin.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ezh1-2-dual-inhibitor-valemetostat-tosylate-ds-3201b-acts-differently-from-ezh2-selective-inhibitor-on-epigenetic-landscape-to-exert-greater-anti-tumor-effect-against-diffuse-large-b-cell-lymphoma - Ask this paper | Bohrium [bohrium.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Dual Inhibition of EZH2 and EZH1 Sensitizes PRC2-Dependent Tumors to Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. ashpublications.org [ashpublications.org]
Preclinical Research on Valemetostat Tosylate in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on valemetostat tosylate, a first-in-class dual inhibitor of the histone methyltransferases EZH1 and EZH2, with a focus on its activity in solid tumors. Valemetostat has demonstrated potent anti-tumor effects in various cancer models and is currently under investigation in clinical trials for multiple solid tumor indications.[1][2][3][4][5]
Core Mechanism of Action
This compound functions by competitively inhibiting the enzymatic activity of both EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[6][7][8] This dual inhibition leads to a significant reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[2][7][9] The decrease in H3K27me3 levels results in a more open chromatin structure, leading to the reactivation of previously silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[6][7][8]
Preclinical studies have shown that dual inhibition of EZH1 and EZH2 by valemetostat is more effective at reducing H3K27me3 levels compared to selective EZH2 inhibitors.[2][3] This enhanced activity is attributed to the prevention of compensatory EZH1 activity that can occur with selective EZH2 inhibition.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
In Vitro Efficacy
Valemetostat has demonstrated potent anti-proliferative activity across a range of cancer cell lines. While much of the publicly available quantitative data focuses on hematological malignancies, the compound's efficacy in solid tumor cell lines, particularly in combination with other agents, has been established.
Quantitative In Vitro Data
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (EZH1) | <10 nM | Cell-free enzymatic assay | [1] |
| IC50 (EZH2) | <10 nM | Cell-free enzymatic assay | [1] |
| GI50 | <100 nM | Various Non-Hodgkin Lymphoma cell lines | [3] |
Preclinical studies have shown that valemetostat enhances the cell-killing activity of the topoisomerase I inhibitor payload (DXd) of antibody-drug conjugates (ADCs) in breast and gastric cancer cell lines in a concentration-dependent manner.[2]
In Vivo Efficacy
Valemetostat has demonstrated significant anti-tumor activity in various xenograft models of solid tumors, both as a monotherapy and in combination with other therapeutic agents.
Quantitative In Vivo Data
| Tumor Model | Treatment | Dosing Regimen | Outcome | Reference |
| Breast Cancer Xenograft | Valemetostat + T-DXd | Valemetostat: 0.125%, 0.17%, or 0.25% in food daily for 6 weeks; T-DXd: 2.5 or 5 mg/kg IV twice, Q3W | Enhanced anti-tumor response compared to single agents | [6] |
| Gastric Cancer Xenograft | Valemetostat + T-DXd | Valemetostat: 0.3% or 0.25% in food daily for 4 weeks; T-DXd: 2 mg/kg IV once | Enhanced anti-tumor response compared to single agents | [6] |
| NSCLC Xenograft | Valemetostat + Dato-DXd | Valemetostat: 0.3% or 0.25% in food daily for 6 weeks; Dato-DXd: 10 mg/kg IV twice, Q3W | Enhanced anti-tumor response compared to single agents | [6] |
Note: While "enhanced anti-tumor response" is indicated, specific quantitative data such as tumor growth inhibition (TGI) percentages are not consistently provided in the available literature.
Modulation of Key Signaling Pathways
Beyond its direct effect on tumor suppressor gene expression, valemetostat has been shown to modulate several other signaling pathways that contribute to its anti-tumor activity, particularly in the context of combination therapies.
Upregulation of SLFN11 and ADC Targets
Preclinical data indicates that valemetostat upregulates the expression of Schlafen 11 (SLFN11) and the ADC target HER2 in multiple HER2-low breast cancer cell lines.[2] SLFN11 is a putative DNA/RNA helicase that has been correlated with sensitivity to DNA-damaging agents.[10][11] The upregulation of these proteins is thought to sensitize cancer cells to the effects of ADCs like trastuzumab deruxtecan (T-DXd).
Downregulation of DNA Damage Response
Gene signature analysis has revealed that valemetostat reduces DNA damage response (DDR) signatures in in vitro models of breast cancer, gastric cancer, and non-small-cell lung cancer (NSCLC).[2] This effect, combined with an increase in DNA damage markers like phosphorylated H2AX in response to ADC payloads, suggests a synergistic mechanism of action.[2]
Enhancement of Antigen Presentation
Valemetostat has been shown to increase major histocompatibility complex (MHC) signatures in in vitro and in vivo models of breast cancer, gastric cancer, and NSCLC.[2] This suggests that valemetostat may enhance the presentation of tumor antigens, potentially making tumor cells more susceptible to immune-mediated killing.
Signaling Pathway in Combination Therapy
Caption: Valemetostat's synergistic effects in combination therapy.
Experimental Protocols
Detailed, step-by-step protocols for the preclinical evaluation of valemetostat are often proprietary. However, based on the available literature, the following sections outline the general methodologies employed in these studies.
In Vitro Cell Viability Assay
A representative workflow for assessing the in vitro efficacy of valemetostat, particularly in combination with an ADC payload, is as follows:
Caption: Experimental workflow for in vitro combination studies.
Methodology:
-
Cell Culture: Solid tumor cell lines (e.g., breast, gastric cancer) are cultured in appropriate media.
-
Pre-treatment: Cells are treated with valemetostat (e.g., 0.1 µM or 1 µM) or a vehicle control (DMSO) for an extended period (e.g., 7 days) to allow for epigenetic reprogramming.[6]
-
Re-seeding and Treatment: Cells are then re-seeded and treated again with valemetostat, followed by the addition of the cytotoxic agent (e.g., DXd payload) at various concentrations.[6]
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values are calculated to determine the concentration of the cytotoxic agent required to inhibit cell growth by 50%, comparing the effect in the presence and absence of valemetostat.
Western Blot Analysis
Objective: To assess the protein expression levels of key markers such as H3K27me3, SLFN11, HER2, and phosphorylated H2AX.
General Protocol:
-
Cell Lysis: Cells are treated with valemetostat as described above and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-H3K27me3, anti-SLFN11, anti-HER2, anti-phospho-H2AX).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: The membrane is stripped and re-probed for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
RNA-Sequencing Analysis
Objective: To perform gene signature analysis to identify changes in gene expression profiles, such as those related to the DNA damage response and MHC.
General Protocol:
-
RNA Extraction: RNA is extracted from cells treated with valemetostat or vehicle control.
-
Library Preparation: RNA-sequencing libraries are prepared from the extracted RNA.
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes and to perform gene set enrichment analysis (GSEA) to identify enriched or depleted gene signatures.
Pharmacokinetics
Pharmacokinetic studies in healthy subjects have shown that valemetostat's maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) increase in a dose-proportional manner.[12] Administration with food was associated with a 50-60% lower Cmax and a 30-50% lower AUC, indicating that the drug should be administered in a fasted state for optimal absorption.[12] Valemetostat is primarily metabolized by CYP3A4 and CYP3A5.[12]
Conclusion
The preclinical data for this compound in solid tumors demonstrates a clear mechanism of action and promising anti-tumor activity, particularly in combination with other targeted therapies like ADCs. Its ability to modulate the epigenome and sensitize cancer cells to other treatments makes it a compelling candidate for further clinical development in a variety of solid tumor indications. Future preclinical research should focus on further elucidating the specific solid tumor types that are most likely to respond to valemetostat therapy and on optimizing combination strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of itraconazole and fluconazole on the pharmacokinetics of valemetostat: An open‐label, phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 7. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 8. What is Valemetostat Tosilate used for? [synapse.patsnap.com]
- 9. This compound | 1809336-93-3 | Benchchem [benchchem.com]
- 10. SLFN11-mediated tRNA regulation induces cell death by disrupting proteostasis in response to DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of SLFN11 induces changes in DNA Damage response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Valemetostat Tosylate: A Technical Guide to its Therapeutic Potential in Adult T-cell Leukemia/Lymphoma
Executive Summary: Adult T-cell Leukemia/Lymphoma (ATL) is an aggressive malignancy with a poor prognosis and limited treatment options for relapsed or refractory (R/R) cases. Valemetostat tosylate (Ezharmia®), a first-in-class dual inhibitor of the histone methyltransferases EZH1 and EZH2, represents a significant therapeutic advancement. By reversing aberrant epigenetic silencing, Valemetostat has demonstrated promising efficacy and a manageable safety profile in clinical trials involving heavily pretreated ATL patients. This document provides a detailed overview of the mechanism of action, preclinical data, clinical trial results, and key experimental protocols relevant to the application of this compound in ATL for researchers, scientists, and drug development professionals.
Introduction to Adult T-cell Leukemia/Lymphoma (ATL)
Adult T-cell Leukemia/Lymphoma (ATL) is a rare and aggressive malignancy of mature T-lymphocytes caused by the human T-cell lymphotropic virus type 1 (HTLV-1).[1][2] ATL is categorized into four subtypes: acute, lymphoma, unfavorable chronic, and smoldering. The aggressive forms (acute and lymphoma) are associated with a dismal prognosis, with a median survival of approximately 12 months even with intensive chemotherapy.[3] For patients with relapsed or refractory (R/R) disease, therapeutic options are scarce, highlighting a significant unmet medical need for novel, effective treatments.[3][4]
The Role of EZH1 and EZH2 in ATL Pathogenesis
Epigenetic dysregulation is a hallmark of many cancers, including ATL. Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[4][5] This complex mediates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[5][6]
In many hematologic malignancies, EZH1 and EZH2 are highly expressed or mutated, leading to aberrant gene silencing of tumor suppressor genes and subsequent uncontrolled cell proliferation.[3][5] While EZH2-selective inhibitors have been developed, their efficacy can be limited by the compensatory action of EZH1.[1][4] Therefore, the dual inhibition of both EZH1 and EZH2 presents a more robust strategy to counteract this oncogenic pathway.[1]
This compound: A Dual EZH1/EZH2 Inhibitor
This compound is a potent, orally bioavailable small molecule designed to selectively inhibit both EZH1 and EZH2.[2][7] This dual inhibition leads to a significant reduction in global H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[5][7]
Mechanism of Action
Valemetostat targets the enzymatic activity of both EZH1 and EZH2. In cell-free enzymatic assays, Valemetostat demonstrated potent inhibition with IC50 values of 10.0 nM for EZH1 and 6.0 nM for EZH2.[7] By blocking the methyltransferase activity of the PRC2 complex, Valemetostat prevents the trimethylation of H3K27. This leads to a more "open" chromatin state at the loci of key tumor suppressor genes, restoring their expression and exerting an anti-tumor effect.[5][7] Preclinical studies show that dual EZH1/2 inhibitors suppress H3K27 trimethylation more strongly than EZH2-selective inhibitors.[7]
Preclinical Evidence
Preclinical research has validated the therapeutic potential of Valemetostat in various hematological cancers.
-
In Vitro Studies : Valemetostat has demonstrated potent antiproliferative effects in a range of hematological cancer cell lines, including Non-Hodgkin Lymphoma (NHL) cells, with GI50 values typically below 100 nM.[7] In studies specific to ATL, Valemetostat effectively blocked the survival of primary ATL cells.[8]
-
In Vivo Studies : In animal models of ATL and Diffuse Large B-cell Lymphoma (DLBCL), Valemetostat treatment led to a significant reduction in tumor growth.[8] These preclinical findings provided a strong rationale for its clinical development in patients with R/R ATL.
Clinical Development in Relapsed/Refractory ATL
Valemetostat has been evaluated in key clinical trials, demonstrating significant efficacy in patients with R/R ATL. This led to its approval in Japan for this indication.[7][9]
Phase 1 Study (NCT02732275)
This first-in-human, open-label study assessed the safety, pharmacokinetics, and preliminary efficacy of Valemetostat in patients with R/R NHL, including a dose-expansion cohort for ATL patients.[6][7] Patients in the expansion cohort received 200 mg of Valemetostat once daily.[6]
Table 1: Efficacy Results for ATL Cohort in Phase 1 Study (200 mg Dose)
| Endpoint | Result (n=14) | Citation |
|---|---|---|
| Overall Response Rate (ORR) | 57.1% (8/14) | [7][10] |
| Complete Response (CR) | 28.6% (4/14) | [7][10] |
| Partial Response (PR) | 28.6% (4/14) | [7][10] |
| Stable Disease (SD) | 14.3% (2/14) | [7] |
| Progressive Disease (PD) | 21.4% (3/14) | [7] |
| Median Time to Response | 8.14 weeks | [7] |
| Median Duration of Response (DOR) | 21.2 months | [11] |
| Median Progression-Free Survival (PFS) | Not Estimable | [10] |
Data based on investigator's assessment.
Pivotal Phase 2 Study (NCT04102150)
This multicenter, single-arm, open-label phase 2 trial was crucial for the regulatory approval of Valemetostat in Japan.[4][12] It enrolled 25 patients with R/R aggressive ATL who had received a median of three prior lines of therapy.[3][4]
Table 2: Efficacy Results from Pivotal Phase 2 Study (NCT04102150)
| Endpoint | Result (n=25) | Citation |
|---|---|---|
| Overall Response Rate (ORR) | 48.0% (12/25) | [3][7][9] |
| Complete Response (CR) | 20.0% (5/25) | [3][7][9] |
| Partial Response (PR) | 28.0% (7/25) | [3][7][9] |
| Stable Disease (SD) | 40.0% (10/25) | [3][7] |
| Median Time to Response | 1.4 months | [4] |
| Median Duration of Response (DOR) | Not Reached | [3][12] |
Data based on Independent Efficacy Assessment Committee (IEAC) review.
Safety and Tolerability
The safety profile of Valemetostat was found to be manageable.[4][7] The most common treatment-emergent adverse events (TEAEs) were hematological.
Table 3: Common Treatment-Emergent Adverse Events (Any Grade, ≥20%) in Phase 2 Study
| Adverse Event | Frequency (n=25) | Citation |
|---|---|---|
| Thrombocytopenia | 80% | [7][9] |
| Anemia | 44% | [9] |
| Alopecia | 40% | [7][9] |
| Dysgeusia (Taste alteration) | 36% | [9] |
| Lymphopenia | 20% | [7] |
| Neutropenia | 20% | [7][9] |
| Leukopenia | 20% | [7][9] |
Grade ≥3 TEAEs primarily included thrombocytopenia, anemia, lymphopenia, leukopenia, and neutropenia.[4] Dose interruptions and reductions due to TEAEs were infrequent.[3]
Experimental Protocols
To assess the mechanism of action of Valemetostat, a key experimental procedure is Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq). This technique allows for the genome-wide mapping of histone modifications like H3K27me3, providing direct evidence of the drug's epigenetic impact.
Representative Protocol: H3K27me3 ChIP-seq in ATL Cells
This protocol provides a generalized workflow for assessing changes in H3K27me3 levels in ATL cell lines following treatment with Valemetostat.
Methodology Details:
-
Cell Culture and Treatment: ATL cell lines are cultured under standard conditions. Cells are treated with a physiologically relevant concentration of Valemetostat (e.g., 0.1 µM) or a vehicle control (DMSO) for a duration sufficient to observe epigenetic changes (e.g., 72-96 hours).[13]
-
Cross-linking and Lysis: Approximately 2 x 10^7 cells are fixed with 1% formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine. Cells are then lysed to release nuclei.[14]
-
Chromatin Shearing: Chromatin is fragmented into 200-500 bp pieces using sonication. Fragment size is confirmed using gel electrophoresis.
-
Immunoprecipitation (IP): Sheared chromatin is incubated overnight at 4°C with a specific antibody against H3K27me3 (e.g., Millipore 07-449).[14] A non-specific IgG is used as a negative control. An aliquot of chromatin is saved as an "input" control.
-
Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
Washes and Elution: The beads are subjected to a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin. The captured chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: Cross-links are reversed by heating at 65°C in the presence of high salt, followed by treatment with RNase A and Proteinase K. DNA is then purified using spin columns or phenol-chloroform extraction.
-
Library Preparation and Sequencing: The purified DNA fragments are converted into a sequencing library. This involves end-repair, addition of an 'A' base to the 3' ends, ligation of sequencing adapters, and PCR amplification. The library is then sequenced on a high-throughput platform.
-
Data Analysis: Sequencing reads are aligned to the human reference genome. A peak-calling algorithm suitable for broad histone marks (e.g., SICER) is used to identify regions enriched for H3K27me3. Differential analysis between Valemetostat-treated and control samples reveals genomic loci where H3K27me3 is significantly reduced, which can then be correlated with gene expression data to identify reactivated tumor suppressor genes.
Conclusion and Future Directions
This compound is a pioneering epigenetic therapy that has demonstrated significant and durable clinical activity in heavily pretreated patients with relapsed or refractory ATL. Its dual inhibition of EZH1 and EZH2 offers a potent mechanism to reverse the aberrant gene silencing that drives this aggressive disease. The manageable safety profile further supports its role as a valuable new treatment option.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to Valemetostat.
-
Investigating Valemetostat in combination with other agents to enhance efficacy and overcome potential resistance mechanisms.
-
Exploring its application in earlier lines of therapy for ATL.
-
Expanding clinical trials to global populations to confirm its efficacy outside of Japan.
The approval and clinical success of Valemetostat in ATL underscore the immense potential of targeting epigenetic pathways in oncology.
References
- 1. An open-label, single-arm phase 2 trial of valemetostat for relapsed or refractory adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 4. ashpublications.org [ashpublications.org]
- 5. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Valemetostat Data at EHA Shows Promising Durable Tumor Response in Patients with Peripheral T-Cell Lymphoma and Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 11. researchgate.net [researchgate.net]
- 12. This compound (DS-3201b) Phase 2 Study in Relapsed or Refractory Adult T-cell Leukemia/Lymphoma [clin.larvol.com]
- 13. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 14. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Primary Target: An In-depth Technical Guide to the Molecular Landscape of Valemetostat Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the molecular targets of Valemetostat tosylate, with a specific focus on potential interactions beyond its primary targets, the histone methyltransferases EZH1 and EZH2. While Valemetostat is a potent dual inhibitor of EZH1/2, understanding its broader molecular interactions is crucial for a complete characterization of its pharmacological profile, including potential mechanisms of action and off-target effects.
Introduction to this compound
This compound (DS-3201b) is an orally bioavailable small molecule that has received approval for the treatment of certain hematological malignancies.[1][2] Its primary mechanism of action is the dual inhibition of EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2), the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[3][4] By inhibiting these enzymes, Valemetostat reduces the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification that leads to gene silencing.[3] This inhibition results in the reactivation of tumor suppressor genes, leading to decreased cancer cell proliferation and induction of apoptosis.[3][4]
Preclinical and clinical studies have demonstrated that the dual inhibition of both EZH1 and EZH2 is more effective than selective inhibition of EZH2 alone in certain cancer contexts.[5] This is attributed to the potential compensatory role of EZH1 in the absence of EZH2 activity.[6]
Quantitative Analysis of On-Target Activity
The primary targets of Valemetostat are EZH1 and EZH2. The inhibitory activity of Valemetostat against these targets has been quantified in cell-free enzymatic assays.
| Target | IC50 (nM) | Assay Type | Reference |
| EZH1 | 10.0 | Cell-free enzymatic assay | [1] |
| EZH2 | 6.0 | Cell-free enzymatic assay | [1] |
Exploring Molecular Targets Beyond EZH1/EZH2
While the primary mechanism of Valemetostat is well-established, a comprehensive understanding of its selectivity and potential off-target interactions is essential for predicting its full therapeutic and toxicological profile. The following sections detail the current knowledge of downstream signaling effects and outline the key experimental methodologies used to identify novel molecular targets.
Downstream Signaling Pathways Modulated by Valemetostat
While not direct binding targets, the activity of several key signaling pathways is altered following treatment with Valemetostat, likely as a consequence of epigenetic reprogramming.
In preclinical models of Diffuse Large B-cell Lymphoma (DLBCL), Valemetostat has been shown to modulate B-cell receptor (BCR) signaling pathways.[1][7] Furthermore, it has been observed to suppress the expression of BCL6, a key oncogene in B-cell lymphomas.[1][7]
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 2. reactionbiology.com [reactionbiology.com]
- 3. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
Methodological & Application
Valemetostat Tosylate: In Vitro Assay Protocols for Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Valemetostat tosylate is a potent, orally bioavailable dual inhibitor of Enhancer of zeste homolog 1 (EZH1) and Enhancer of zeste homolog 2 (EZH2), two key histone methyltransferases.[1][2] These enzymes are catalytic components of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various hematological and solid tumors, making them attractive therapeutic targets. This compound, by inhibiting both EZH1 and EZH2, leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of both EZH1 and EZH2. This dual inhibition leads to a global reduction in H3K27 trimethylation, an epigenetic mark associated with gene silencing.[1][3] The decrease in H3K27me3 levels allows for the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
References
Application Notes and Protocols: Valemetostat Tosylate Dose-Response Studies in DLBCL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valemetostat tosylate is a potent, orally bioavailable dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3][4][5][6][7][8] In Diffuse Large B-cell Lymphoma (DLBCL), both the germinal center B-cell-like (GCB) and activated B-cell-like (ABC) subtypes often exhibit dysregulation of EZH2, which plays a crucial role in lymphomagenesis by suppressing tumor suppressor genes.[6][9] By inhibiting both EZH1 and EZH2, valemetostat leads to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. This reactivates the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in DLBCL cells.[6][10][11] Furthermore, valemetostat has been shown to suppress the expression of the oncoprotein BCL6, a key driver in B-cell lymphomas.[6] These application notes provide an overview of the dose-response effects of this compound in DLBCL cell lines and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize illustrative quantitative data on the effects of this compound on DLBCL cell lines. This data is compiled based on the known potency of valemetostat (GI50 < 100 nM in various non-Hodgkin lymphoma cells) and publicly available data for similar EZH2 inhibitors in DLBCL cell lines.[1][9][12][13][14][15][16][17]
Table 1: Illustrative Anti-proliferative Activity of this compound in DLBCL Cell Lines (72-hour incubation)
| DLBCL Cell Line | Subtype | EZH2 Status | Illustrative IC50 (nM) |
| SU-DHL-4 | GCB | Mutant (Y641N) | 15 |
| OCI-Ly1 | GCB | Wild-Type | 85 |
| SU-DHL-6 | GCB | Mutant (Y641F) | 20 |
| OCI-Ly7 | GCB | Wild-Type | 95 |
| U-2932 | ABC | Wild-Type | 120 |
| HBL-1 | ABC | Wild-Type | 150 |
Table 2: Illustrative Dose-Dependent Induction of Apoptosis by this compound in DLBCL Cell Lines (72-hour incubation)
| DLBCL Cell Line | Valemetostat (nM) | Percentage of Apoptotic Cells (Annexin V+) |
| SU-DHL-4 | 0 (Control) | 5% |
| 10 | 15% | |
| 50 | 45% | |
| 200 | 75% | |
| OCI-Ly1 | 0 (Control) | 4% |
| 50 | 12% | |
| 200 | 35% | |
| 500 | 60% |
Table 3: Illustrative Dose-Dependent Modulation of Protein Expression by this compound in SU-DHL-4 Cells (72-hour incubation)
| Valemetostat (nM) | Relative H3K27me3 Expression (%) | Relative BCL6 Expression (%) |
| 0 (Control) | 100 | 100 |
| 10 | 65 | 70 |
| 50 | 25 | 40 |
| 200 | 5 | 15 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.
Materials:
-
DLBCL cells treated with varying concentrations of this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed DLBCL cells and treat with a dose range of this compound for 72 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for H3K27me3 and BCL6
This protocol is for assessing the dose-dependent changes in H3K27me3 and BCL6 protein levels.
Materials:
-
DLBCL cells treated with varying concentrations of this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3, anti-BCL6, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat DLBCL cells with a dose range of this compound for 72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (Total Histone H3 for H3K27me3 and β-actin for BCL6).
Visualizations
Caption: Experimental workflow for assessing the dose-response of valemetostat in DLBCL cell lines.
Caption: Signaling pathway of EZH1/2 inhibition by valemetostat in DLBCL.
Caption: Logical flow from valemetostat concentration to cellular effects in DLBCL.
References
- 1. Valemetostat (DS-3201) (DS-3201b) - Chemietek [chemietek.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Valemetostat | DS-3201 | EZH1 Inhibitor | T-cell lymphoma | TargetMol [targetmol.com]
- 6. d-nb.info [d-nb.info]
- 7. selleckchem.com [selleckchem.com]
- 8. valemetostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel EZH1/2 dual inhibitor inhibits GCB DLBCL through cell cycle regulation and M2 tumor-associated macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Phase II study of tazemetostat for relapsed or refractory B‐cell non‐Hodgkin lymphoma with EZH2 mutation in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of H3K27me3 Levels Following Valemetostat Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valemetostat tosylate is a potent, first-in-class dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and EZH2.[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] Aberrant EZH1/2 activity and subsequent increases in H3K27me3 levels are implicated in the pathogenesis of various hematological malignancies and solid tumors by promoting the silencing of tumor suppressor genes.[3] this compound reverses this hypermethylation, leading to the re-expression of silenced genes and subsequent anti-tumor effects.[3]
Western blotting is a fundamental technique to assess the pharmacodynamic effects of this compound by quantifying the global reduction in H3K27me3 levels in treated cells. These application notes provide a detailed protocol for the analysis of H3K27me3 by Western blot following treatment with this compound.
Mechanism of Action
This compound functions by competitively inhibiting the S-adenosyl-L-methionine (SAM) binding pocket of both EZH1 and EZH2, preventing the transfer of a methyl group to histone H3. This dual inhibition leads to a significant reduction in global H3K27me3 levels, which in turn leads to a more open chromatin structure and the reactivation of previously silenced tumor suppressor genes. This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| EZH1 | 10.0 | Cell-free enzymatic assay |
| EZH2 | 6.0 | Cell-free enzymatic assay |
| Data sourced from a study on the first approval of this compound.[4] |
Table 2: Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| Various NHL cells | Non-Hodgkin Lymphoma | < 100 |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | 1.43 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 18.4 |
| MM.1S | Multiple Myeloma | Not specified |
| TL-Om1 | T-cell Lymphoma | Not specified |
| GI50 values represent the concentration causing 50% inhibition of cell growth after a 10-day treatment. Data compiled from preclinical studies.[4][5] |
Experimental Protocols
Experimental Workflow Overview
Detailed Methodologies
1. Cell Culture and Treatment with this compound
-
Culture your cancer cell line of interest in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
2. Histone Extraction (Acid Extraction Method)
This protocol is adapted from established histone extraction methods.[6][7]
-
Reagents:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralizing Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Resuspend the cell pellet in ice-cold TEB and incubate on a rotator at 4°C for 10 minutes to lyse the cells.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclei pellet with TEB and centrifuge again.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate on a rotator overnight at 4°C to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the histone proteins.
-
Neutralize the acid-extracted histones with an appropriate volume of neutralizing buffer.
-
3. Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford assay or a similar protein quantification method.
4. SDS-PAGE
-
Prepare histone samples by diluting them in 1X LDS sample buffer containing 100 mM DTT. Heat at 95°C for 5 minutes.[7]
-
Load equal amounts of protein (e.g., 15-30 µg) into the wells of a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel for better resolution of low molecular weight histones.[8]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane. A wet transfer system is recommended for small proteins like histones.[8]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
To ensure equal loading, probe a parallel blot or strip and re-probe the same membrane with an antibody against total Histone H3.
7. Signal Detection and Quantification
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
Logical Relationship of the Experiment
Troubleshooting
For common Western blotting issues such as high background, weak or no signal, and non-specific bands, refer to standard troubleshooting guides. Key considerations for histone Western blots include:
-
Gel Percentage: Use a higher percentage gel for better separation of small histone proteins.
-
Transfer: Ensure efficient transfer of low molecular weight proteins by using a 0.2 µm membrane and optimizing transfer time and voltage.[8]
-
Antibody Specificity: Use a well-validated antibody specific for H3K27me3.
-
Loading Control: Total Histone H3 is the most appropriate loading control for histone modification studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EZH1/2 function mostly within canonical PRC2 and exhibit proliferation-dependent redundancy that shapes mutational signatures in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1809336-93-3 | Benchchem [benchchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA-Sequencing Analysis of Gene Expression Changes Induced by Valemetostat Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing RNA-sequencing (RNA-seq) to investigate the effects of Valemetostat tosylate on gene expression. This compound is a potent, orally available dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2), key components of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] By inhibiting EZH1 and EZH2, this compound alters the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[3]
This document outlines the mechanism of action of this compound, protocols for cell treatment and RNA-seq analysis, and expected gene expression changes in relevant signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound targets the catalytic activity of both EZH1 and EZH2, which are responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This histone modification is a hallmark of transcriptionally silent chromatin. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, contributing to tumor growth and proliferation.[1]
As a dual inhibitor, this compound offers a broader impact than selective EZH2 inhibitors by also targeting the compensatory role of EZH1.[1] Inhibition of both enzymes by this compound leads to a global reduction in H3K27me3 levels, resulting in the re-expression of silenced tumor suppressor genes and genes involved in cell differentiation.[2] This mode of action makes RNA-sequencing an ideal technology to elucidate the genome-wide transcriptional consequences of this compound treatment.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cancer cell lines with this compound to assess its impact on gene expression.
Materials:
-
Cancer cell line of interest (e.g., diffuse large B-cell lymphoma [DLBCL] or other hematological malignancy cell lines)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line under standard conditions to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count and seed the cells into 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) at the same final concentration as the highest drug concentration should also be prepared.
-
Remove the old medium from the 6-well plates and gently add 2 mL of the medium containing the appropriate concentration of this compound or DMSO to each well.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and experimental goals.
-
-
Cell Harvesting:
-
After the incubation period, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Collect the cell lysate and proceed immediately to RNA extraction or store at -80°C.
-
RNA Extraction and Quality Control
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
RNA Extraction:
-
Extract total RNA from the cell lysates following the manufacturer's protocol for the chosen RNA extraction kit.
-
Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using a bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal RNA-seq results.
-
RNA-Sequencing Library Preparation and Sequencing
This protocol provides a general workflow for preparing RNA-seq libraries. The specific kit and parameters should be chosen based on the experimental design and sequencing platform.
Materials:
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)
-
Magnetic stand
-
PCR thermocycler
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
mRNA Purification:
-
Start with 100 ng to 1 µg of total RNA.
-
Purify the poly-A containing mRNA molecules using oligo-dT attached magnetic beads.
-
-
Fragmentation and Priming:
-
Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.
-
Prime the fragmented RNA with random hexamers.
-
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. During this step, dUTP is incorporated in place of dTTP to achieve strand specificity.
-
-
Adenylation of 3' Ends and Adapter Ligation:
-
Adenylate the 3' ends of the double-stranded cDNA fragments.
-
Ligate the sequencing adapters to the cDNA fragments.
-
-
Library Amplification:
-
Enrich the adapter-ligated cDNA fragments through PCR amplification.
-
Purify the PCR products to remove primers and adapter dimers.
-
-
Library Quantification and Sequencing:
-
Quantify the final library concentration using a Qubit fluorometer and assess the size distribution using a bioanalyzer.
-
Pool the libraries and sequence them on an NGS platform to generate 50-150 bp paired-end reads.
-
RNA-Sequencing Data Analysis
The following is a typical bioinformatics pipeline for analyzing RNA-seq data.
Software/Tools:
-
FastQC (for quality control)
-
Trimmomatic or Cutadapt (for adapter trimming)
-
STAR or HISAT2 (for alignment)
-
featureCounts or HTSeq (for read counting)
-
DESeq2 or edgeR (for differential gene expression analysis)
-
GSEA or DAVID (for pathway and gene ontology analysis)
Procedure:
-
Quality Control of Raw Reads:
-
Use FastQC to assess the quality of the raw sequencing reads.
-
-
Read Trimming:
-
Remove adapter sequences and low-quality bases from the reads using Trimmomatic or Cutadapt.
-
-
Alignment to Reference Genome:
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
-
Read Quantification:
-
Count the number of reads mapping to each gene using featureCounts or HTSeq.
-
-
Differential Gene Expression Analysis:
-
Use DESeq2 or edgeR to identify genes that are differentially expressed between this compound-treated and control samples. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.
-
-
Pathway and Gene Ontology Analysis:
-
Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA or DAVID to identify enriched biological pathways and gene ontologies.
-
Data Presentation: Expected Gene Expression Changes
Treatment with this compound is expected to lead to significant changes in the expression of genes regulated by the PRC2 complex. While a comprehensive, publicly available quantitative dataset for this compound is limited, the following table summarizes the expected and reported changes in key genes and pathways based on studies of Valemetostat and other EZH1/2 inhibitors.
| Gene/Pathway | Expected Change in Expression | Biological Function | Reference |
| SLFN11 | Upregulation | DNA/RNA helicase, sensitizes cells to DNA damaging agents | [5] |
| HER2 (ERBB2) | Upregulation | Receptor tyrosine kinase, oncogene in some cancers | |
| B-cell Receptor (BCR) Signaling Pathway Genes | Modulation | Regulates B-cell proliferation, differentiation, and survival | |
| c-Myc Signaling Pathway Genes | Modulation | Master regulator of cell proliferation, growth, and apoptosis | |
| Tumor Suppressor Genes (e.g., CDKN2A) | Upregulation | Inhibit cell cycle progression | |
| MHC Class I Genes | Upregulation | Antigen presentation, immune surveillance | [5] |
| DNA Damage Response (DDR) Signature Genes | Downregulation | Involved in repairing damaged DNA | |
| Interferon Signaling Genes (e.g., IRF7, DDX58) | Upregulation | Antiviral and anti-proliferative responses |
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on the PRC2 complex.
RNA-Sequencing Experimental Workflow
Caption: A typical workflow for an RNA-sequencing experiment.
B-Cell Receptor Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
c-Myc Signaling Pathway
Caption: Overview of the c-Myc signaling pathway activation.
References
- 1. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10xgenomics.com [10xgenomics.com]
- 3. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I/II Study of Valemetostat (DS-3201b), an EZH1/2 Inhibitor, in Combination with Irinotecan in Patients with Recurrent Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valemetostat Tosylate in Mouse Models of Lymphoma
For Research Use Only.
Introduction
Valemetostat tosylate (also known as DS-3201b) is a potent, orally bioavailable, small-molecule dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and Enhator of Zeste Homolog 2 (EZH2).[1][2][3][4][5] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][4][6] This epigenetic modification leads to chromatin compaction and the silencing of target gene expression.[2][7] In many hematological malignancies, including various forms of non-Hodgkin lymphoma (NHL), the PRC2 complex is dysregulated, leading to aberrant gene silencing of tumor suppressor genes and uncontrolled cell proliferation.[2][8]
By inhibiting both EZH1 and EZH2, valemetostat prevents the compensatory activity of EZH1 that can occur with EZH2-selective inhibitors, leading to a more profound and sustained reduction in H3K27me3 levels.[1][6][7] This reactivates tumor suppressor gene expression, which in turn can induce apoptosis, inhibit proliferation, and promote differentiation in lymphoma cells.[1][2] Preclinical studies have demonstrated significant anti-tumor activity in various lymphoma models, including Adult T-cell Leukemia/Lymphoma (ATL), Diffuse Large B-cell Lymphoma (DLBCL), and Peripheral T-cell Lymphoma (PTCL).[1][9]
These application notes provide a summary of preclinical data and representative protocols for the administration and evaluation of this compound in mouse xenograft models of lymphoma.
Mechanism of Action: EZH1/2 Inhibition
Valemetostat targets the epigenetic regulation of gene expression. The diagram below illustrates the mechanism by which valemetostat exerts its anti-tumor effects.
References
- 1. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paper: Valemetostat for Relapsed or Refractory B-Cell Lymphomas: Primary Results from a Phase 1 Trial [ash.confex.com]
- 6. 10xgenomics.com [10xgenomics.com]
- 7. Frontiers | Enhancer of zeste homolog 1/2 dual inhibitor valemetostat outperforms enhancer of zeste homolog 2-selective inhibitors in reactivating latent HIV-1 reservoirs ex vivo [frontiersin.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. d-nb.info [d-nb.info]
Valemetostat Tosylate: Evaluating Efficacy Through Cell Viability and Apoptosis Assays
Application Notes and Protocols for Researchers
Introduction
Valemetostat tosylate is a potent, orally bioavailable dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and EZH2.[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] Dysregulation of EZH1 and EZH2 activity is implicated in the pathogenesis of various hematological malignancies, leading to aberrant gene silencing and uncontrolled cell proliferation.[4] Valemetostat's dual inhibitory action leads to the reactivation of tumor suppressor genes, resulting in decreased cancer cell proliferation and the induction of apoptosis.[5] This document provides detailed protocols for assessing the efficacy of this compound by measuring its impact on cell viability and its ability to induce apoptosis in cancer cell lines.
Mechanism of Action
This compound selectively inhibits both EZH1 and EZH2, leading to a global decrease in H3K27me3 levels.[6] This reduction in histone methylation alters gene expression patterns, reactivating tumor suppressor genes that are crucial for cell cycle control and programmed cell death.[5][7] The subsequent downstream effects include cell growth inhibition, cell cycle arrest, and ultimately, the induction of apoptosis in malignant cells.[8]
Data Presentation: Efficacy of this compound
The efficacy of this compound has been demonstrated across a range of hematological cancer cell lines. The following tables summarize its inhibitory concentrations and its impact on apoptosis.
Table 1: Inhibitory Activity of this compound
| Target/Assay | Cell Line/Condition | IC50/GI50 (nM) |
| EZH1 (cell-free) | - | 10.0 |
| EZH2 (cell-free) | - | 6.0 |
| Proliferation (GI50) | Various Non-Hodgkin Lymphoma (NHL) Cell Lines | < 100 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Data sourced from[6][9].
Table 2: Induction of Apoptosis by this compound in MDS/AML Cell Lines
| Cell Line | Treatment Concentration (nM) | Duration | Apoptotic Cells (Annexin V+) (%) |
| YCU-AML1 | 300 | 6 days | ~40% |
| 1000 | 6 days | ~60% | |
| OCI-AML20 | 300 | 6 days | ~30% |
| 1000 | 6 days | ~50% | |
| SKM-1 | 300 | 7 days | ~25% |
| FKH-1 | 300 | 7 days | ~20% |
| Kasumi-3 | 300 | 7 days | ~15% |
Data adapted from a study on MDS/AML cell lines.[10]
Mandatory Visualizations
Caption: this compound inhibits EZH1/EZH2, leading to apoptosis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 1809336-93-3 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Valemetostat Tosylate Combination Therapy with Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valemetostat tosylate is a first-in-class, orally administered dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] By inhibiting both EZH1 and EZH2, valemetostat more profoundly reduces the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to the silencing of tumor suppressor genes.[1][2][4] This mechanism has shown potent antitumor activity in various hematological malignancies.[1][3]
Recent preclinical and emerging clinical research has focused on the synergistic potential of combining valemetostat with antibody-drug conjugates (ADCs), particularly those with a topoisomerase I inhibitor payload, such as trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd).[4][5] The rationale for this combination lies in valemetostat's ability to modulate the tumor microenvironment and cellular pathways, thereby sensitizing cancer cells to the cytotoxic effects of the ADC's payload.[5][6]
These application notes provide a summary of the underlying mechanism, preclinical and clinical data, and detailed protocols for investigating the combination of this compound with ADCs.
Mechanism of Action and Synergy
Valemetostat's primary mechanism of action is the inhibition of EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[7] This inhibition leads to a decrease in H3K27me3, an epigenetic mark associated with gene repression.[2][4] The reduction in this repressive mark leads to the reactivation of silenced genes, including tumor suppressor genes, ultimately resulting in decreased cancer cell proliferation.[1][3]
The synergy with ADCs carrying a topoisomerase I inhibitor payload (like DXd) is hypothesized to occur through several mechanisms:
-
Upregulation of Schlafen 11 (SLFN11): Valemetostat has been shown to upregulate the expression of SLFN11.[4] SLFN11 is a key determinant of sensitivity to DNA-damaging agents, and its expression is often suppressed in chemotherapy-resistant tumors through H3K27 trimethylation. By reactivating SLFN11 expression, valemetostat may restore or enhance sensitivity to the ADC's DNA-damaging payload.[6]
-
Reduction of DNA Damage Response (DDR): Preclinical data indicates that valemetostat can reduce gene signatures associated with the DNA damage response in cancer cells.[1][4] This impairment of the cancer cell's ability to repair DNA damage can potentiate the effects of the ADC's payload.[1]
-
Increased ADC Target Expression: In some preclinical models, valemetostat treatment has led to the upregulation of ADC targets, such as HER2, in HER2-low breast cancer cell lines.[1][4] This could increase the binding and subsequent internalization of the ADC, leading to a greater cytotoxic effect.
-
Enhanced Immune Response: Valemetostat has been observed to increase the expression of Major Histocompatibility Complex (MHC) molecules, which are involved in presenting neoantigens to the immune system.[1][4]
Signaling Pathway Diagram
Caption: Proposed mechanism of synergy between Valemetostat and DXd-ADCs.
Preclinical Data Summary
Preclinical studies have demonstrated the enhanced antitumor activity of combining valemetostat with DXd-ADCs in various solid tumor models, including breast, gastric, and non-small-cell lung cancer.[1][4]
In Vitro Studies
| Cell Line Type | Valemetostat Conc. | DXd Payload Conc. | Key Findings | Reference |
| Breast Cancer (BC) | 0.1 µM, 1 µM | Increasing concentrations | Enhanced, concentration-dependent cell-killing activity. | [1][2] |
| Gastric Cancer (GC) | 0.1 µM, 1 µM | Increasing concentrations | Enhanced, concentration-dependent cell-killing activity. | [1][2] |
| HER2-low BC | 1 µM | N/A | Upregulation of SLFN11 and HER2 expression. | [1][4] |
| GC | 1 µM | 0.1 µM, 1 µM | Increased phosphorylation of H2AX (marker of DNA damage). | [1][2] |
| BC, GC, NSCLC | Not specified | N/A | Reduced DNA Damage Response (DDR) gene signatures. Increased Major Histocompatibility Complex (MHC) signatures. | [1][4] |
In Vivo Studies
| Tumor Model | Valemetostat Dosage | ADC | ADC Dosage | Key Findings | Reference |
| TNBC Xenograft (MX-1) | 0.125%, 0.17%, 0.25% (in food) | T-DXd | 2.5 mg/kg, 5 mg/kg (IV, Q3W) | Enhanced antitumor activity and sustained tumor volume reduction. (P < .05, P < .01) | [2] |
| GC Xenograft | 0.3%, 0.25% (in food) | T-DXd | 2 mg/kg (IV, single dose) | Enhanced antitumor activity. (P < .05, P < .01, P < .001) | [2] |
| NSCLC Xenograft | 0.3%, 0.25% (in food) | Dato-DXd | 10 mg/kg (IV, Q3W x2) | Enhanced antitumor activity. (P < .05, P < .01, P < .001) | [2] |
Clinical Trial Evidence
A global, phase 1b, open-label "Master Protocol" study (NCT06244485) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of valemetostat in combination with DXd-ADCs in patients with advanced solid tumors.[4][8][9][10]
Clinical Trial Design (NCT06244485)
| Study Part | Objective | Valemetostat Dosage | ADC and Dosage | Patient Population |
| Part 1 (Dose Escalation) | Determine Recommended Dose for Expansion (RDE) & assess safety/tolerability. | 50-200 mg PO QD | T-DXd: 5.4 mg/kg IV Q3WDato-DXd: 6.0 mg/kg IV Q3W | 2L+ advanced/metastatic HER2+ Gastric Cancer (with T-DXd)2L+ advanced/metastatic non-squamous NSCLC (with Dato-DXd)Unresectable/metastatic HER2-low Breast Cancer (with T-DXd) |
| Part 2 (Dose Expansion) | Evaluate efficacy (ORR) and further assess safety. | RDE from Part 1 | T-DXd or Dato-DXd at RDE | Same as Part 1 |
Primary endpoints for Part 1 are the number of participants with dose-limiting toxicities and treatment-emergent adverse events. The primary endpoint for Part 2 is the objective response rate (ORR).[3][11]
Experimental Protocols
The following are example protocols based on published preclinical study designs.[2] Researchers should optimize these protocols for their specific cell lines and experimental systems.
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to assess the synergistic cell-killing effect of valemetostat and an ADC payload.
Caption: Workflow for in vitro combination cell viability assay.
Materials:
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Cancer cell lines of interest (e.g., MCF-7, NCI-N87)
-
Complete cell culture medium
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This compound
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DXd payload (topoisomerase I inhibitor)
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DMSO (vehicle control)
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96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
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Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Aspirate the medium and add fresh medium containing Valemetostat (e.g., 0.1 µM, 1 µM) or DMSO vehicle control. Culture the cells for 7 days, replacing the medium with fresh compound-containing medium as required.
-
Re-seeding: On day 7, detach the cells and re-seed them in new 96-well plates at the appropriate density.
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Re-treatment: Allow cells to adhere, then add fresh medium containing Valemetostat or DMSO as in the pre-treatment phase.
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Payload Addition: On day 8, add the DXd payload at various concentrations to the appropriate wells. Include wells with Valemetostat alone and payload alone as controls.
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Incubation: Incubate the plates for an additional 72 hours (or a pre-determined optimal time).
-
Viability Assessment: On day 11, measure cell viability according to the manufacturer's protocol for the chosen assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine IC50 values and assess for synergy using appropriate software (e.g., CompuSyn).
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for assessing changes in the expression of key proteins (e.g., SLFN11, HER2, pH2AX) following treatment.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat the cells as described in Protocol 1 (steps 2-5), using optimal concentrations of Valemetostat and the DXd payload determined from viability assays.
-
Cell Lysis: At desired time points (e.g., 24, 48, 72 hours after payload addition), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-SLFN11, anti-HER2, anti-phospho-H2AX, anti-H2AX, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin).
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a study to evaluate the in vivo efficacy of the combination therapy.
Caption: Workflow for in vivo combination efficacy study.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
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Tumor cell line for xenograft (e.g., MX-1)
-
This compound formulated in chow
-
Antibody-drug conjugate (e.g., T-DXd)
-
Vehicle controls
-
Calipers for tumor measurement
-
Scale for body weight
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and grow to an average volume of 100-200 mm³.
-
Randomization: Randomize mice into treatment cohorts (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Valemetostat alone (e.g., 0.25% in food, daily)
-
Group 3: ADC alone (e.g., T-DXd 5 mg/kg, IV, Q3W)
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Group 4: Valemetostat + ADC
-
-
Treatment Administration: Begin treatment. Administer Valemetostat-formulated chow ad libitum. Administer the ADC intravenously according to the specified schedule.
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
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Study Endpoint: Continue the study for a predetermined duration (e.g., 4-6 weeks) or until tumors in the control group reach a specified maximum volume.
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Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., Dunnett's test) to determine the significance of the combination therapy compared to monotherapies.[2]
Conclusion
The combination of this compound with antibody-drug conjugates represents a promising therapeutic strategy. By epigenetically priming cancer cells, valemetostat has the potential to enhance the efficacy of ADCs, particularly those with DNA-damaging payloads. The preclinical data are encouraging, and the ongoing clinical trials will be crucial in defining the safety and efficacy of this approach in patients with advanced solid tumors. The protocols provided herein offer a framework for researchers to further investigate this synergistic combination in their own research settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A phase I/II study of valemetostat (DS-3201b), an EZH1/2 inhibitor, in combination with irinotecan in patients with recurrent small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. 10xgenomics.com [10xgenomics.com]
- 8. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 9. CLINICAL TRIAL / NCT06244485 - UChicago Medicine [uchicagomedicine.org]
- 10. ascopubs.org [ascopubs.org]
- 11. A Study of this compound in Combination With DXd ADCs in Subjects With Solid Tumors (NCT06244485) [ancora.ai]
Troubleshooting & Optimization
Optimizing Valemetostat Tosylate Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Valemetostat tosylate in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in optimizing drug concentration to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This epigenetic modification leads to the repression of target gene expression. By inhibiting both EZH1 and EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[2]
Q2: What is a good starting concentration range for this compound in cell-based assays?
Based on preclinical data, a broad concentration range is recommended to determine the optimal inhibitory concentration for your specific cell line. This compound has shown potent activity in the nanomolar range.
-
For initial screening: A range of 0.1 nM to 1000 nM is a good starting point for a dose-response curve.[2]
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For sensitive cell lines (e.g., certain lymphomas): Antiproliferative effects and potent inhibition of H3K27me3 have been observed at concentrations between 0.1 nM and 100 nM.[2]
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) in your specific cell model.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in DMSO. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 660.22 g/mol ), you would dissolve 6.6022 mg in 1 mL of DMSO. Ensure the powder is fully dissolved by vortexing or brief sonication. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How long should I incubate cells with this compound to observe an effect?
The incubation time required to observe an effect can vary depending on the cell type and the endpoint being measured.
-
For inhibition of H3K27me3: A significant reduction in global H3K27me3 levels can often be observed after 48 to 72 hours of treatment. Some studies have shown effective removal of H3K27me3 after 7 days of treatment with 100 nM this compound.[2]
-
For anti-proliferative effects (cell viability): A longer incubation period of 72 hours to 7 days is typically recommended to allow for effects on cell division to become apparent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity observed | 1. Suboptimal concentration: The concentrations tested may be too low for the specific cell line. 2. Short incubation time: The drug may require a longer duration to exert its epigenetic effects, which then translate to phenotypic changes. 3. Drug instability: Improper storage or handling of the compound may lead to degradation. 4. Cell line resistance: The cell line may be inherently resistant to EZH1/2 inhibition. | 1. Broaden the dose-response curve: Test a wider range of concentrations, extending up to 10 µM. 2. Increase incubation time: Extend the treatment duration to 5-7 days, ensuring to replenish the media with fresh drug if necessary. 3. Prepare fresh stock solutions: Use a new vial of the compound and prepare fresh DMSO stock solutions. Aliquot and store properly. 4. Confirm target expression: Verify the expression of EZH1 and EZH2 in your cell line via Western blot or qPCR. Consider using a sensitive positive control cell line. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in microplates: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell growth. 3. Inaccurate drug dilution: Errors in preparing the serial dilutions of this compound. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to avoid clumps. Use a calibrated multichannel pipette. 2. Minimize edge effects: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Prepare dilutions carefully: Use calibrated pipettes and perform serial dilutions with precision. Prepare a master mix for each concentration to add to replicate wells. |
| Precipitation of the compound in culture media | 1. Low solubility in aqueous media: The final DMSO concentration may be too low to keep the drug in solution at higher concentrations. 2. Interaction with media components: Components in the serum or media may cause the compound to precipitate. | 1. Maintain adequate DMSO concentration: Ensure the final DMSO concentration in the culture media does not exceed a level that is toxic to the cells (typically <0.5%), but is sufficient to maintain solubility. A final DMSO concentration of 0.1% is generally well-tolerated and effective. 2. Visually inspect for precipitation: Before adding to cells, inspect the drug-media mixture for any signs of precipitation. If observed, consider preparing fresh dilutions or using a different solvent system if compatible with your experiment. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 / GI50 | Cell Line / Condition | Reference |
| Cell-free Enzymatic Assay | EZH1 | < 10 nM | N/A | [1] |
| Cell-free Enzymatic Assay | EZH2 | < 10 nM | N/A | [1] |
| Antiproliferation Assay | N/A | < 100 nM | Various hematological cancer cell lines | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to create a range of working concentrations (e.g., 2X the final desired concentrations, from 0.2 nM to 2000 nM).
-
Remove the media from the wells and add 100 µL of the appropriate drug dilution to each well. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours to 7 days at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment (Example with CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for H3K27me3 Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 72 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
References
Identifying off-target effects of Valemetostat tosylate in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential off-target effects of Valemetostat tosylate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a potent, orally available dual inhibitor of the histone-lysine N-methyltransferases, Enhancer of zeste homolog 1 (EZH1) and Enhancer of zeste homolog 2 (EZH2).[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[3][4] This inhibition prevents the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification that leads to transcriptional repression of target genes. By reducing H3K27 trimethylation (H3K27me3), this compound can reactivate the expression of tumor suppressor genes that were silenced, leading to decreased proliferation and induction of apoptosis in cancer cells.[3][4]
Q2: Why is it important to investigate the off-target effects of this compound?
Identifying off-target effects is a critical aspect of preclinical drug development for several reasons:
-
Safety and Toxicity: Unintended interactions with other proteins or pathways can lead to adverse effects and toxicity. Early identification of these liabilities allows for mitigation strategies and a more thorough risk assessment.[5][6]
-
Mechanism of Action: A comprehensive understanding of all molecular interactions of a drug candidate provides a more complete picture of its mechanism of action. This includes differentiating between efficacy derived from on-target versus off-target effects.
-
Drug Repurposing: Discovering novel off-target interactions could potentially open up new therapeutic applications for this compound beyond its intended use.
-
Interpretation of Preclinical Data: Unexpected phenotypic responses in preclinical models might be explained by off-target activities. Understanding these effects is crucial for the correct interpretation of experimental results.
Q3: What are the general approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
There are two main approaches for identifying off-target effects:
-
Target-based approaches: These methods screen the compound against a predefined panel of known biological targets.
-
In Vitro Safety Pharmacology Profiling: This involves testing the compound against a broad panel of receptors, transporters, enzymes, and ion channels that are known to be associated with adverse drug reactions.
-
Kinome Profiling: Given that kinases are a large and structurally related family of enzymes, they are common off-targets for small molecules. Kinome-wide screening assays can assess the inhibitory activity of this compound against a large panel of kinases.[7][8][9]
-
-
Unbiased (proteome-wide) approaches: These methods aim to identify all potential protein interactions without prior assumptions.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Proteome Integral Solubility Alteration (PISA) use chemical probes or assess changes in protein properties to identify direct targets in a complex proteome.[10][11]
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Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the drug. Drug binding typically stabilizes a protein, leading to a shift in its melting temperature. This can be performed on a proteome-wide scale (Thermal Proteome Profiling or TPP).[1][3][4][12][13]
-
Computational Prediction: In silico methods use algorithms and large databases of known drug-target interactions to predict potential off-targets based on the chemical structure of this compound.[14][15][16][17][18][19]
-
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed in a Cell-Based Assay
You are treating a cancer cell line with this compound and observe a phenotype (e.g., cell cycle arrest at a different phase than expected, unexpected morphological changes) that cannot be readily explained by EZH1/2 inhibition.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Method: Perform a Western blot to check the levels of H3K27me3. A significant reduction would confirm that this compound is engaging its intended targets, EZH1/2.
-
Method: A Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct binding to EZH1 and EZH2 in your cellular model.[12]
-
-
Investigate Potential Off-Targets:
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Recommendation: If on-target engagement is confirmed, the unexpected phenotype is more likely due to an off-target effect. Consider the following screening strategies:
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Kinase Profiling: Since kinases are common off-targets, screen this compound against a broad kinase panel. Several commercial services offer this.[7][9]
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Broad Off-Target Screening Panel: Utilize a commercial in vitro safety pharmacology profiling service to test for interactions with a wide range of known targets like GPCRs, ion channels, and other enzymes.
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Proteome-Wide Analysis: For a more unbiased approach, consider methods like Thermal Proteome Profiling (TPP) or chemical proteomics to identify novel interactors.[10][20][21]
-
-
Problem 2: Inconsistent Results Between Different Preclinical Models
This compound shows potent anti-proliferative effects in one cell line, but is significantly less effective in another, despite both cell lines expressing EZH1 and EZH2.
Possible Cause: The differential sensitivity could be due to the expression levels of an off-target protein that is critical for the observed phenotype in the sensitive cell line but is absent or expressed at low levels in the resistant one.
Troubleshooting Steps:
-
Characterize the Preclinical Models:
-
Method: Perform proteomic or transcriptomic analysis (e.g., RNA-seq) on both the sensitive and resistant cell lines to identify differences in their molecular profiles.
-
-
Correlate with Off-Target Screening Data:
-
Recommendation: If you have performed a broad off-target screen (e.g., kinome profiling), cross-reference the identified off-targets with the expression data from your cell lines. A potential off-target that is highly expressed in the sensitive cell line but not the resistant one would be a strong candidate for follow-up validation.
-
-
Validate the Role of the Potential Off-Target:
-
Method: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the candidate off-target protein in the sensitive cell line. If the knockdown phenocopies the resistance observed in the other cell line, it provides strong evidence for the role of this off-target in the activity of this compound.
-
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound (1 µM)
| Kinase Target | % Inhibition | Potential Implication |
| EZH1 (On-target) | 98% | Expected on-target activity |
| EZH2 (On-target) | 99% | Expected on-target activity |
| Kinase A | 75% | Potential off-target, may contribute to efficacy or toxicity. |
| Kinase B | 52% | Moderate off-target activity, warrants further investigation. |
| Kinase C | 15% | Likely not a significant off-target at this concentration. |
| ... (other kinases) | <10% | No significant inhibition observed. |
Table 2: Summary of Off-Target Identification Methodologies
| Methodology | Principle | Throughput | Required Expertise | Key Advantage |
| In Vitro Safety Panels | Binding or functional assays against a panel of known targets. | High | Low (often outsourced) | Broad screening against targets with known safety liabilities. |
| Kinome Profiling | Measures inhibitory activity against a large number of kinases. | High | Low (often outsourced) | Specific for identifying kinase off-targets. |
| CETSA / TPP | Ligand binding alters the thermal stability of the target protein. | Medium to High | High | Confirms target engagement in a cellular context; can be proteome-wide. |
| Chemical Proteomics | Uses chemical probes or biophysical properties to pull down binding partners. | Medium | High | Identifies direct binding partners in an unbiased manner. |
| Computational Prediction | In silico modeling based on chemical structure and known interactions. | Very High | Medium | Rapid and cost-effective for initial hypothesis generation. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble EZH1 and EZH2 at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][3][12]
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: On-target vs. potential off-target signaling.
Caption: Relationship between on-target and off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 18. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION [escholarship.org]
- 20. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 21. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Valemetostat Tosylate Animal Studies: Technical Support Center
Welcome to the technical support center for managing the toxicity of valemetostat tosylate in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, monitoring, and managing potential toxicities during preclinical evaluation of this EZH1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent dual inhibitor of the histone methyltransferases EZH1 (Enhancer of Zeste Homolog 1) and EZH2 (Enhancer of Zeste Homolog 2). These enzymes are critical components of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). By inhibiting EZH1 and EZH2, valemetostat leads to a reduction in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent anti-tumor effects.
Q2: What are the most common toxicities observed with this compound in animal studies?
Based on preclinical studies in rats and dogs, the most consistently observed toxicities associated with this compound administration are:
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Hematologic Toxicities: Myelosuppression is a key toxicity, manifesting as thrombocytopenia (reduced platelets), neutropenia (reduced neutrophils), and anemia (reduced red blood cells).
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Reproductive System Toxicities: In both male and female rodents and canines, adverse effects on reproductive organs have been noted in repeat-dose studies. These include seminiferous tubule degeneration, decreased epididymal sperm, and atrophy of the prostate and seminal vesicles in males, and ovarian, uterine, and vaginal atrophy in females.[1]
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Embryo-fetal Toxicity: Studies in pregnant rats have demonstrated significant embryo-fetal toxicity, including a high incidence of post-implantation loss, fetal death, and skeletal malformations, even at low dose levels.[1] Consequently, this compound is considered to have teratogenic potential.
-
Secondary Malignancies: The potential for secondary malignancies, specifically T-cell lymphomas, has been identified as a risk in animal toxicology studies.
Q3: Are the observed toxicities dose-dependent?
Yes, the toxicities associated with this compound are generally dose-dependent. Higher doses are expected to lead to a greater incidence and severity of adverse effects, particularly myelosuppression.
Q4: Are the toxicities reversible upon cessation of treatment?
The reversibility of toxicities can vary. Hematologic toxicities such as neutropenia and thrombocytopenia are often reversible upon discontinuation of the drug, as the bone marrow can recover. The reversibility of reproductive organ atrophy would need to be assessed in dedicated recovery studies.
Troubleshooting Guides
Issue 1: Managing Hematologic Toxicity
Problem: Significant decreases in platelet, neutrophil, or red blood cell counts are observed during the study.
Troubleshooting Steps:
| Observed Issue | Potential Cause | Recommended Action |
| Thrombocytopenia (Platelet count < 100,000/µL) | Myelosuppressive effect of this compound. | 1. Increase monitoring frequency of complete blood counts (CBCs). 2. For moderate to severe cases, consider a dose reduction or temporary suspension of treatment. 3. In cases of severe thrombocytopenia with clinical signs of bleeding, euthanasia may be required as per ethical guidelines. |
| Neutropenia (Neutrophil count < 1,000/µL) | Myelosuppressive effect of this compound. | 1. Isolate affected animals to minimize infection risk. 2. Consider prophylactic antibiotic treatment in consultation with a veterinarian. 3. For severe or febrile neutropenia, a dose reduction or treatment holiday is strongly recommended. |
| Anemia (Significant drop in hemoglobin/hematocrit) | Myelosuppressive effect or secondary to bleeding (if concurrent thrombocytopenia). | 1. Monitor for clinical signs of anemia (e.g., pale mucous membranes, lethargy). 2. Evaluate for potential sources of blood loss. 3. Dose modification may be necessary for progressive or severe anemia. |
Issue 2: Monitoring for Secondary T-cell Lymphomas
Problem: Concern about the potential for drug-induced T-cell lymphomas during long-term studies.
Troubleshooting Steps:
| Monitoring Stage | Procedure | Actionable Threshold/Finding |
| In-life | Regular physical examinations, including palpation of peripheral lymph nodes and spleen. | Any new or progressive enlargement of lymphoid tissues. |
| Periodic complete blood counts with differential. | Persistent and unexplained lymphocytosis, particularly with abnormal lymphocyte morphology. | |
| Post-mortem | Gross necropsy of all animals. | Enlargement of any lymphoid tissues (lymph nodes, spleen, thymus). |
| Histopathology of lymphoid and other relevant tissues. | Identification of atypical lymphoid infiltrates consistent with lymphoma. |
Experimental Protocols
Protocol 1: Monitoring Hematologic Toxicity
-
Animal Species: Rat (e.g., Sprague-Dawley) or Beagle dog.
-
Blood Collection:
-
Frequency: Pre-dose (baseline), and then weekly for the duration of the study. Increase frequency to twice weekly if significant myelosuppression is observed.
-
Site (Rat): Saphenous or jugular vein.
-
Site (Dog): Cephalic or jugular vein.
-
Anticoagulant: K2-EDTA.
-
-
Analysis (Complete Blood Count - CBC):
-
Utilize a validated veterinary hematology analyzer.
-
Parameters to assess:
-
Platelets (PLT): Total platelet count.
-
White Blood Cells (WBC): Total WBC count and differential count (neutrophils, lymphocytes, monocytes, eosinophils, basophils).
-
Red Blood Cells (RBC): Total RBC count, hemoglobin (HGB), hematocrit (HCT), and red blood cell indices (MCV, MCH, MCHC).
-
-
-
Data Interpretation:
-
Compare treatment group data to concurrent vehicle control group data and baseline values.
-
Refer to established institutional historical control data for the species and strain.
-
Protocol 2: Histopathological Evaluation for T-cell Lymphoma
-
Tissue Collection:
-
At the scheduled necropsy or if an animal is euthanized moribund, collect the following tissues:
-
All major lymphoid organs: Thymus, spleen, mandibular and mesenteric lymph nodes.
-
Other tissues with suspected infiltrates based on gross observation.
-
-
-
Tissue Fixation:
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
-
Processing and Staining:
-
Embed tissues in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
-
-
Immunohistochemistry (IHC):
-
If H&E staining is suggestive of lymphoma, perform IHC with the following markers on lymphoid tissues:
-
Pan T-cell marker: CD3
-
Pan B-cell marker: CD20 or B220/CD45R (depending on species)
-
Proliferation marker: Ki-67
-
-
-
Pathological Evaluation:
-
A board-certified veterinary pathologist should evaluate the slides for evidence of neoplastic T-cell infiltration, characterized by a monomorphic population of CD3-positive lymphocytes with an increased Ki-67 proliferation index, effacing the normal tissue architecture.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Workflow for Toxicity Monitoring.
References
Technical Support Center: Valemetostat Tosylate in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential degradation of Valemetostat tosylate in long-term cell culture experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
1. How should I prepare and store stock solutions of this compound?
For optimal stability, prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Store these stock solutions in small aliquots to minimize freeze-thaw cycles.[2] It is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] When preparing your working solution, dilute the DMSO stock solution into your cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
2. What is the solubility of this compound in aqueous solutions like cell culture media?
This compound is practically insoluble in water.[1] Therefore, it is crucial to first dissolve it in an organic solvent like DMSO before preparing the final working concentration in your aqueous cell culture medium. Precipitation can occur if the DMSO stock is diluted too rapidly or into a medium with which it is not compatible.
3. How stable is this compound in cell culture medium at 37°C?
4. What are the known or potential degradation pathways for this compound in cell culture?
Specific degradation pathways for this compound in cell culture media have not been extensively published. However, based on its chemical structure, which includes a tosylate salt, an amide bond, and a piperidine ring, several potential degradation pathways can be inferred:
-
Hydrolysis: The tosylate salt could potentially hydrolyze in an aqueous environment. The amide bond within the molecule could also be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: The piperidine ring and other electron-rich moieties in the molecule could be susceptible to oxidation.[4]
-
Photodegradation: Exposure to light, especially UV light, can degrade many small molecules.[5] It is recommended to protect solutions containing this compound from light.
5. How can I minimize the degradation of this compound during my experiments?
To minimize degradation, follow these best practices:
-
Prepare fresh working solutions from a frozen DMSO stock for each experiment.
-
For long-term cultures, replenish the media with freshly diluted this compound every 24-48 hours.
-
Protect all solutions containing this compound from light by using amber tubes and wrapping culture vessels in foil.
-
Ensure the pH of your cell culture medium remains stable, as pH changes can accelerate hydrolysis.
-
Minimize the exposure of the compound to the atmosphere to reduce the risk of oxidation.
Troubleshooting Guides
Issue 1: Diminished or Inconsistent Biological Effect of this compound Over Time
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your DMSO stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
If in doubt, prepare a fresh stock solution from the powdered compound.
-
-
Optimize Media Refreshment Schedule:
-
Increase the frequency of media changes with freshly prepared this compound. Start with a 24-hour refreshment schedule and assess if the biological effect becomes more consistent.
-
-
Perform a Time-Course Experiment:
-
To empirically determine the stability in your specific cell culture system, set up a time-course experiment. Add this compound to your cell culture medium (without cells) and incubate under your standard culture conditions. Collect aliquots at different time points (e.g., 0, 8, 24, 48, 72 hours) and store them at -80°C. Analyze the concentration of the active compound in these aliquots using a suitable analytical method like HPLC-MS/MS. This will provide an empirical degradation curve.
-
-
Control for Light Exposure:
-
Repeat your experiment with stringent light protection measures to rule out photodegradation.
-
Issue 2: High Variability in Experimental Replicates
Possible Cause: Inconsistent concentration of active this compound due to precipitation or degradation.
Troubleshooting Steps:
-
Improve Solubilization Technique:
-
When preparing the working solution, add the DMSO stock to the pre-warmed cell culture medium dropwise while gently vortexing to ensure rapid and complete dissolution and prevent precipitation.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Standardize Handling Procedures:
-
Ensure all experimental steps, from stock solution thawing to media changes, are performed consistently across all replicates.
-
-
Verify Compound Concentration:
-
If variability persists, consider verifying the concentration of this compound in your prepared media using an analytical method like HPLC-MS/MS. This can help identify inconsistencies in the preparation of the working solution.
-
Data Presentation
Table 1: Summary of Storage and Stability Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubility and good stability. |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | To prevent degradation and maintain potency. |
| Working Solution Prep. | Dilute fresh from stock immediately before use. | To minimize degradation in aqueous media. |
| Media Refreshment | Every 24-48 hours for long-term cultures. | To maintain a consistent effective concentration. |
| Light Protection | Protect from light at all stages. | To prevent photodegradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
-
Objective: To determine the degradation rate of this compound in a specific cell culture medium under standard incubation conditions.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium of choice
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS/MS system
-
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in pre-warmed complete cell culture medium.
-
Immediately after preparation (T=0), take an aliquot of the medium, transfer it to an amber microcentrifuge tube, and store it at -80°C.
-
Place the remaining medium in the incubator under standard cell culture conditions.
-
Collect aliquots at subsequent time points (e.g., 4, 8, 12, 24, 48, 72 hours), transferring them to amber microcentrifuge tubes and storing them immediately at -80°C.
-
Once all time points are collected, analyze the concentration of this compound in each aliquot using a validated HPLC-MS/MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
-
Protocol 2: Quantification of this compound by HPLC-MS/MS
-
Objective: To accurately measure the concentration of this compound in cell culture supernatant.
-
Methodology (General Overview):
-
Sample Preparation:
-
Thaw the cell culture supernatant samples.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Proposed degradation pathways for this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Cell line-specific sensitivity to Valemetostat tosylate treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Valemetostat tosylate in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable, small-molecule dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This H3K27me3 modification is an epigenetic mark that leads to the silencing of target gene expression.
In many cancers, particularly hematological malignancies, the dysregulation of EZH1 and EZH2 activity contributes to tumorigenesis by silencing tumor suppressor genes. By inhibiting both EZH1 and EZH2, this compound leads to a decrease in global H3K27me3 levels.[1] This reduction in gene silencing reactivates the expression of tumor suppressor genes, ultimately leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown sensitivity?
This compound has demonstrated significant anti-proliferative effects in a variety of hematological cancer cell lines, particularly those of lymphoid and myeloid origin. It has shown greater potency compared to selective EZH2 inhibitors in several cancer models.[1]
Q3: What are the key differences between a dual EZH1/EZH2 inhibitor like Valemetostat and a selective EZH2 inhibitor?
While both types of inhibitors target the PRC2 complex, a dual EZH1/EZH2 inhibitor like Valemetostat offers a more comprehensive blockade of H3K27 methylation. In some contexts, EZH1 can compensate for the loss of EZH2 activity. Therefore, by inhibiting both enzymes, Valemetostat can lead to a more profound and sustained reduction in H3K27me3 levels, potentially overcoming resistance mechanisms that may arise with selective EZH2 inhibition.
Data Presentation: Cell Line-Specific Sensitivity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in various cancer cell lines. This data highlights the cell line-specific sensitivity to the compound.
| Cell Line | Cancer Type | Parameter | Value (nM) | Citation |
| EZH1 (cell-free) | - | IC50 | 10.0 | [1] |
| EZH2 (cell-free) | - | IC50 | 6.0 | [1] |
| Various NHL cell lines | Non-Hodgkin Lymphoma | GI50 | < 100 | [1] |
Experimental Protocols
Cell Viability Assay (Growth Inhibition Assay)
This protocol outlines a method to determine the GI50 of this compound in a cancer cell line of interest using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 144 hours, depending on the cell line's doubling time.
-
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the GI50 value using a non-linear regression analysis.
-
Apoptosis Assay
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 48-72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results | - Inconsistent cell seeding - Edge effects in the 96-well plate - Pipetting errors | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use calibrated pipettes and practice consistent pipetting techniques. |
| Low or no induction of apoptosis | - Insufficient drug concentration or incubation time - Cell line is resistant to this compound - Apoptosis is occurring at a later time point | - Perform a dose-response and time-course experiment to determine the optimal conditions. - Confirm the expression and activity of EZH1/EZH2 in your cell line. - Analyze apoptosis at multiple time points. |
| High background in apoptosis assay | - Excessive cell manipulation during harvesting - Cells were not healthy at the start of the experiment | - Handle cells gently during trypsinization and washing. - Ensure cells are in the logarithmic growth phase and have high viability before treatment. |
| Unexpected cell morphology changes | - Off-target effects of the compound - Contamination of the cell culture | - Review literature for known off-target effects. - Regularly test cell cultures for mycoplasma contamination. |
Visualizations
References
Minimizing batch-to-batch variability of Valemetostat tosylate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize batch-to-batch variability when working with Valemetostat tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to the silencing of target gene expression. In many cancers, the dysregulation of EZH1 and EZH2 activity contributes to tumor progression. By inhibiting both EZH1 and EZH2, this compound leads to a decrease in H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure consistency and prevent degradation, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 125 mg/mL (189.33 mM).[4] For in vivo studies, a common formulation involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | The compound's hydrophobicity may cause it to precipitate out of aqueous solutions like cell culture media, especially at higher concentrations. The final concentration of DMSO in the culture medium may be too low to maintain solubility. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[4] Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. If precipitation persists, consider using a serum-containing medium, as proteins in the serum can help to stabilize the compound and prevent precipitation. |
| Inconsistent results between experiments | This could be due to batch-to-batch variability in the compound's purity or solid-state form (polymorphism). Inconsistent storage and handling, such as repeated freeze-thaw cycles of stock solutions, can lead to degradation of the compound. Pipetting errors, especially with small volumes of high-concentration stock solutions, can lead to significant variations in the final concentration. | Always source this compound from a reputable supplier that provides a certificate of analysis with purity data for each batch. Store and handle the compound as recommended (see FAQ 2). Use calibrated pipettes and consider preparing an intermediate dilution of your stock solution to make pipetting larger, more accurate volumes for your final dilutions possible. |
| Lower than expected potency in cell-based assays | The compound may be adsorbing to the plastic surfaces of your labware (e.g., microplates, tubes), reducing the effective concentration in your experiment. This is a known issue for hydrophobic small molecules.[6][7] The cells may have inherent or acquired resistance to EZH1/2 inhibition. | Use low-adsorption plasticware for your experiments.[6] Include a positive control (a cell line known to be sensitive to EZH1/2 inhibition) in your experiments to verify the compound's activity. If resistance is suspected, you can perform a Western blot to confirm that this compound is inhibiting H3K27 trimethylation in your cell line. |
| High background in Western blots for histone modifications | Non-specific antibody binding can lead to high background. The blocking step may be insufficient. | Use a high-quality, validated antibody specific for the histone modification of interest. Optimize your blocking conditions by trying different blocking agents (e.g., 5% BSA in TBST) and extending the blocking time. Ensure that your washes are thorough to remove any unbound antibodies. |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTS reagent
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest treatment concentration).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTS reagent only). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blot for H3K27 Trimethylation
This protocol is for detecting changes in the levels of H3K27me3 in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-H3K27me3 and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for loading, you can strip the membrane and re-probe with an antibody against total Histone H3.
-
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 660.22 g/mol | [4] |
| Solubility in DMSO | ≥ 60 mg/mL | - |
| In Vitro IC₅₀ (EZH1) | < 10 nM | [5] |
| In Vitro IC₅₀ (EZH2) | < 10 nM | [5] |
| Recommended Storage (Powder) | -20°C | - |
| Recommended Storage (Stock Solution) | -80°C | [5] |
Visualizations
Caption: Signaling pathway of EZH1/EZH2 inhibition by this compound.
References
- 1. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valemetostat - Wikipedia [en.wikipedia.org]
- 3. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Dual EZH1/2 Inhibition with Valemetostat Tosylate: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for Valemetostat tosylate, a novel dual inhibitor of EZH1 and EZH2, against other EZH inhibitors. The information is intended to support research, scientific evaluation, and drug development efforts in the field of oncology, particularly for hematological malignancies.
Mechanism of Action: Dual Inhibition of EZH1 and EZH2
This compound is an orally administered, potent, and selective dual inhibitor of the histone methyltransferases, Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2). These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in regulating gene expression by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2]
In various cancers, including certain lymphomas, the dysregulation of EZH2 activity, through mutations or overexpression, leads to aberrant gene silencing and uncontrolled cell proliferation.[1] While selective EZH2 inhibitors have been developed, EZH1 can compensate for the loss of EZH2 function, potentially limiting their efficacy.[3][4] By inhibiting both EZH1 and EZH2, Valemetostat aims to achieve a more profound and sustained suppression of H3K27 trimethylation, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth.[1][5] Preclinical studies have shown that dual EZH1/2 inhibitors can suppress H3K27 trimethylation in cells more strongly than EZH2-selective inhibitors.[6]
Below is a diagram illustrating the signaling pathway affected by Valemetostat.
Caption: Mechanism of action of this compound.
Clinical Trial Data Comparison
The following tables summarize the efficacy and safety data from key clinical trials of this compound and its comparators, Tazemetostat (an EZH2-selective inhibitor) and HH2853 (another dual EZH1/2 inhibitor).
Efficacy Data
| Drug (Trial ID) | Indication | N | ORR (%) | CR (%) | PR (%) | DoR (months) | PFS (months) |
| Valemetostat (NCT04102150)[4][5][7][8] | Relapsed/Refractory Adult T-cell Leukemia/Lymphoma | 25 | 48 | 20 | 28 | Not Reached | 7.4 |
| Valemetostat (VALENTINE-PTCL01; NCT04703192)[6][9][10] | Relapsed/Refractory Peripheral T-cell Lymphoma | 119 | 43.7 | 14.3 | 29.4 | 11.9 | 5.5 |
| Tazemetostat (NCT01897571)[1][11][12][13] | Relapsed/Refractory Follicular Lymphoma (EZH2-mutant) | 45 | 69 | 13 | 56 | 10.9 | 13.8 |
| Tazemetostat (NCT01897571)[1][11][12][13] | Relapsed/Refractory Follicular Lymphoma (EZH2 wild-type) | 54 | 35 | 6 | 29 | 13.0 | 11.8 |
| HH2853 (NCT04390737)[2][3][14][15][16] | Epithelioid Sarcoma | 32 | 15.6 (potential for 25) | 1 (CR) | 4 (PR) | - | 16.0 |
ORR: Overall Response Rate; CR: Complete Response; PR: Partial Response; DoR: Duration of Response; PFS: Progression-Free Survival. N represents the number of efficacy-evaluable patients.
Safety Data: Common Treatment-Related Adverse Events (TRAEs)
| Drug (Trial) | Most Common TRAEs (any grade, %) | Grade ≥3 TRAEs (%) |
| Valemetostat (NCT04102150)[4][5][7] | Thrombocytopenia (80), Anemia (44), Alopecia (40), Dysgeusia (36) | Thrombocytopenia, Anemia, Lymphopenia, Leukopenia, Neutropenia |
| Valemetostat (VALENTINE-PTCL01)[10] | Thrombocytopenia, Anemia, Neutropenia, Lymphopenia | Thrombocytopenia (29), Neutropenia (23), Anemia (14) |
| Tazemetostat (NCT01897571)[11][17] | Nausea, Thrombocytopenia, Fatigue, Anemia, Asthenia | Thrombocytopenia (3), Anemia (2), Asthenia (2) |
| HH2853 (NCT04390737)[2][15] | Diarrhea (59.4), Blood bilirubin increased (43.8), WBC decreased (34.4) | Diarrhea, WBC decreased, Anemia, Hypokalemia, Neutrophil count decreased (6.2 each) |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of study results. Below are descriptions of key methodologies used in the evaluation of EZH1/2 inhibitors.
In Vitro EZH1/EZH2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against EZH1 and EZH2.
General Protocol:
-
Recombinant human EZH1/PRC2 and EZH2/PRC2 complexes are used as the enzyme source.
-
Histone H3 is used as the substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor.
-
The inhibitor (e.g., Valemetostat) is serially diluted and incubated with the enzyme, substrate, and cofactors.
-
The enzymatic reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the level of H3K27 trimethylation is quantified. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of tritiated methyl groups from [3H]-SAM) or antibody-based detection methods like ELISA or AlphaLISA.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. For Valemetostat, IC50 values have been reported to be less than 10 nM for both EZH1 and EZH2.[18]
Cell-Based H3K27me3 Occupancy Assay
Objective: To measure the ability of an inhibitor to reduce H3K27 trimethylation levels in a cellular context.
General Protocol:
-
Cancer cell lines of interest (e.g., lymphoma cell lines) are cultured under standard conditions.
-
Cells are treated with various concentrations of the inhibitor (e.g., Valemetostat) or a vehicle control for a specified duration (e.g., 7 days).[18]
-
After treatment, histones are extracted from the cell nuclei.
-
The levels of total histone H3 and trimethylated H3K27 are quantified by western blotting or ELISA using specific antibodies.
-
The ratio of H3K27me3 to total H3 is calculated and normalized to the vehicle-treated control to determine the percentage of inhibition.
The following diagram illustrates a typical workflow for a cell-based assay.
Caption: A representative experimental workflow.
Conclusion
This compound has demonstrated promising clinical activity as a dual EZH1/2 inhibitor in patients with relapsed or refractory T-cell lymphomas.[5][10] The dual inhibition mechanism offers a potential advantage over selective EZH2 inhibitors, particularly in cancers where EZH1 may play a compensatory role.[3][4] The safety profile of Valemetostat appears manageable, with hematological toxicities being the most common adverse events.[5][10]
In comparison, the EZH2-selective inhibitor Tazemetostat has shown significant efficacy in follicular lymphoma, with a more pronounced effect in patients harboring EZH2 mutations.[1][11][19] The dual EZH1/2 inhibitor HH2853 has also shown encouraging preliminary activity, particularly in epithelioid sarcoma.[2][3][14]
Further clinical investigation, including randomized controlled trials, will be essential to fully elucidate the comparative efficacy and safety of these agents and to identify the patient populations most likely to benefit from dual EZH1/2 inhibition. The detailed experimental protocols provided in this guide are intended to facilitate the design and interpretation of future studies in this promising area of epigenetic therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 4. An open-label, single-arm phase 2 trial of valemetostat for relapsed or refractory adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound (DS-3201b) Phase 2 Study in Relapsed or Refractory Adult T-cell Leukemia/Lymphoma [clin.larvol.com]
- 9. onclive.com [onclive.com]
- 10. Valemetostat for patients with relapsed or refractory peripheral T-cell lymphoma (VALENTINE-PTCL01): a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
Assessing the Specificity of Valemetostat Tosylate for EZH1/EZH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Valemetostat tosylate's specificity for the histone methyltransferases EZH1 and EZH2 against other notable inhibitors. The information is presented to aid in the objective assessment of its performance, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is an orally available, selective dual inhibitor of the enhancer of zeste homolog 1 (EZH1) and 2 (EZH2).[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27).[2][3] Dysregulation of EZH1 and EZH2 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[2][3] this compound is thought to exert its antineoplastic activity by inhibiting the methyltransferase activity of both wild-type and mutated forms of EZH1 and EZH2, leading to altered gene expression and decreased proliferation of cancer cells.[1][2][4]
Comparative Analysis of Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other well-characterized EZH1/EZH2 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | EZH1 IC50 (nM) | EZH2 IC50 (nM) | Selectivity (EZH1/EZH2) | Reference(s) |
| This compound | EZH1/EZH2 | 10.0 | 6.0 | ~0.6 | [4][5] |
| Tazemetostat (EPZ-6438) | EZH2 > EZH1 | >350 (estimated) | 2-38 | >35-fold for EZH2 | [6][7] |
| GSK126 | EZH2 >> EZH1 | 680 | 9.9 | >150-fold for EZH2 | [8][9][10] |
| UNC1999 | EZH1/EZH2 | 45 | <10 | ~0.2 | [11][12][13][14] |
Key Observations:
-
This compound demonstrates potent dual inhibition of both EZH1 and EZH2 with low nanomolar IC50 values.[4][15] Its comparable activity against both enzymes distinguishes it from more EZH2-selective inhibitors.
-
Tazemetostat and GSK126 are highly selective for EZH2 over EZH1, with GSK126 showing particularly high selectivity.[6][7][8][9][10]
-
UNC1999 also acts as a dual inhibitor, with high potency against both EZH1 and EZH2.[11][12][13][14]
EZH1/EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH1 and EZH2 within the PRC2 complex and its impact on gene expression.
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 3. What is Valemetostat Tosilate used for? [synapse.patsnap.com]
- 4. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. GSK126, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 10. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
- 11. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 12. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Valemetostat Tosylate and Novel EZH1/2 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive benchmark analysis of valemetostat tosylate against other emerging EZH1/2 inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison of their performance based on available preclinical and clinical data.
Introduction to EZH1/2 Inhibition
Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity, through mutations or overexpression, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. While early efforts focused on selective EZH2 inhibition, the compensatory role of EZH1 has led to the development of dual EZH1/2 inhibitors like this compound, which are hypothesized to offer a more profound and durable anti-tumor response.
Comparative Analysis of EZH1/2 Inhibitors
This section provides a detailed comparison of this compound with other novel EZH1/2 inhibitors, as well as the EZH2-selective inhibitor tazemetostat, based on their biochemical potency, preclinical efficacy, and clinical trial outcomes.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its comparators against EZH1 and EZH2 enzymes in cell-free enzymatic assays.
| Compound Name | Target(s) | EZH1 IC50 (nM) | EZH2 IC50 (nM) |
| This compound | EZH1/2 | 10.0[1] | 6.0[1] |
| HH2853 | EZH1/2 | 9.26[2] | 2.21-5.36 (wild-type and mutant)[2] |
| DW91170 | EZH1/2 | 8.7[3] | 2.5[3] |
| Tazemetostat | EZH2 selective | 58.43[2] | 2.21-5.36 (similar to HH2853)[2] |
Note: IC50 values can vary depending on the specific assay conditions.
Preclinical Efficacy
Preclinical studies in various cancer cell lines and animal models provide insights into the potential anti-tumor activity of these inhibitors.
| Compound Name | Key Preclinical Findings |
| This compound | Demonstrated antiproliferative effects in various hematological cancer cell lines (GI50 < 100 nM)[1]. Showed greater sensitivity (5.2- to ≈ 200-fold) compared to an EZH2 selective inhibitor in models of ATL, DLBCL, Burkitt lymphoma, and PTCL[1]. Reduced in vivo tumor growth in ATL and DLBCL models[1]. |
| HH2853 | Exhibited superior anti-tumor efficacy in several tumor xenograft models compared to tazemetostat at a comparable dose level[2]. Potently inhibited the cell viability of multiple cancer cell lines with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex[2]. |
| DW91170 | Showed effective tumor growth inhibition in Pfeiffer and WSU-DLCL2 lymphoma cell-derived xenograft (CDX) models, as well as in a rituximab-resistant DLBCL patient-derived xenograft (PDX) model[3]. Demonstrated greater growth inhibition in multiple non-Hodgkin lymphoma cell populations compared to an EZH2 inhibitor, regardless of EZH2 mutation status[3]. |
| Tazemetostat | Induced tumor stasis in a Fuji xenograft model at a dose of 500 mg/kg BID[4]. |
Clinical Trial Highlights
Clinical trials are essential to evaluate the safety and efficacy of these inhibitors in patients. The following table summarizes key clinical trial data for this compound and HH2853.
| Compound Name | Indication | Phase | Key Efficacy Results |
| This compound | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | Phase 2 (Valentine-PTCL01) | Objective Response Rate (ORR): 44% (52/119), Complete Response (CR): 14% (17/119), Median Progression-Free Survival (mPFS): 5.5 months[5] |
| HH2853 | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | Phase 1b (China) | ORR: 65% (22/34), CR: 27% (9/34), mPFS: Not reached[5] |
Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and trial size.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: EZH1/2 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for EZH1/2 Inhibitor Evaluation.
Detailed Experimental Protocols
In Vitro EZH1/2 Enzymatic Inhibition Assay (for IC50 Determination)
-
Reagents and Materials: Recombinant human PRC2 complex (containing EZH1 or EZH2), S-adenosyl-L-methionine (SAM, methyl donor), histone H3 peptide substrate, tritiated SAM ([3H]-SAM), inhibitor compounds (dissolved in DMSO), assay buffer, and phosphocellulose filter plates.
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a reaction plate, combine the PRC2 complex, histone H3 peptide substrate, and the inhibitor at various concentrations in the assay buffer.
-
Initiate the methyltransferase reaction by adding a mixture of unlabeled SAM and [3H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated histone peptides.
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (e.g., WST-8 Assay)
-
Reagents and Materials: Cancer cell lines, complete cell culture medium, 96-well plates, inhibitor compounds (dissolved in DMSO), and a cell proliferation reagent (e.g., WST-8).
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate for 1-4 hours, as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the GI50 (50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.
-
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor compound (e.g., by oral gavage or intraperitoneal injection) or vehicle control to the respective groups at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The landscape of EZH1/2 inhibition is rapidly evolving, with dual inhibitors like this compound and other novel agents demonstrating significant promise in preclinical and clinical settings. The data presented in this guide suggests that dual EZH1/2 inhibition may offer advantages over selective EZH2 inhibition in certain contexts. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential and optimal positioning of these agents will emerge. This guide serves as a valuable resource for researchers to stay abreast of the latest developments and to inform the design of future studies in this exciting field of cancer therapy.
References
- 1. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of DW-91170, a dual EZH1/2 inhibitor with potent activity in lymphoma models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. ASH 2023 – a new EZ battle shapes up | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Valemetostat Tosylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Valemetostat tosylate, a potent EZH1/2 dual inhibitor used in cancer research. By adhering to these procedural steps, laboratories can minimize exposure risks and ensure the safe and effective use of this compound.
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is crucial. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. This includes protection for the eyes, face, hands, and body.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Protective, impermeable gloves (e.g., nitrile). | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Impervious clothing, such as a lab coat or gown. | To protect the skin from accidental spills and contamination.[1] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if there is a risk of aerosol formation. | To prevent inhalation of the compound, which may cause respiratory irritation.[1] |
It is essential to ensure that all PPE is properly fitted and regularly inspected for any signs of damage. Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving the compound to its final disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Procedural Guidance for Safe Handling and Disposal
To minimize the risk of exposure, the following step-by-step procedures should be followed:
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
2. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If irritation persists, consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][2] Call a physician for guidance.[1][2]
3. Spill Management:
-
Containment: In the event of a spill, evacuate the area and ensure adequate ventilation.[1][2]
-
Cleanup: Wear full personal protective equipment.[1][2] Absorb the spilled material with an inert absorbent material and collect it into a suitable container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
5. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[1][2] Do not allow the substance to enter drains or watercourses.[1][2]
By implementing these safety measures and handling protocols, research institutions can build a culture of safety and trust, ensuring that their valuable work in drug development is conducted without compromising the health and well-being of their personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
